5-methoxy-6-(trifluoromethyl)-1H-indole
Description
Properties
IUPAC Name |
5-methoxy-6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-4-6-2-3-14-8(6)5-7(9)10(11,12)13/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMAZUXTEPXPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445385 | |
| Record name | 5-Methoxy-6-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178896-78-1 | |
| Record name | 5-Methoxy-6-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 178896-78-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 5-methoxy-6-(trifluoromethyl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxy-6-(trifluoromethyl)-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry. Its structural motifs, a methoxy group and a trifluoromethyl group on the indole scaffold, impart unique electronic and lipophilic properties. This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules, notably as a reactant for the preparation of selective 5-HT2C and 5-HT2B receptor antagonists. Understanding its physicochemical properties is fundamental for its application in drug design, synthesis optimization, and formulation development. This guide provides a comprehensive overview of the known physicochemical data, details standard experimental protocols for their determination, and visualizes relevant synthetic and biological pathways.
Core Physicochemical Properties
The properties of this compound are summarized below. While some experimental data is available, other values are based on computational models, providing a predictive baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₃NO | |
| Molecular Weight | 215.17 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 104-105 °C | |
| Boiling Point | Data not available | |
| Computed LogP (XLogP3) | 2.9 | [1] |
| Experimental LogP | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available; expected to be soluble in organic solvents.[2] | |
| SMILES String | COc1cc2cc[nH]c2cc1C(F)(F)F | |
| InChI Key | KNMAZUXTEPXPOM-UHFFFAOYSA-N | |
| CAS Number | 178896-78-1 |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These represent standard and widely accepted laboratory procedures.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.[3] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder and tapped gently to pack a 1-2 mm column of the sample at the sealed end.[4][5]
-
Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and attached to a thermometer.[4]
-
Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point. For an unknown compound, a rapid initial determination can be performed to find an approximate range, followed by a more careful measurement.[3]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.[6]
Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)
The partition coefficient (P) or its logarithm (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties, such as absorption and distribution. The shake-flask method is the traditional and most reliable technique.[7]
Methodology:
-
Solvent Preparation: n-Octanol and an aqueous buffer (typically phosphate-buffered saline at pH 7.4 to represent physiological conditions) are mutually saturated by mixing them vigorously and allowing the phases to separate for at least 24 hours.[8][9]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). An aliquot of this stock is added to a mixture of the pre-saturated n-octanol and aqueous buffer.[8]
-
Equilibration: The mixture is agitated (e.g., by rotator or shaker) for a sufficient time (typically 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[8][9]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[7]
Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. Potentiometric titration is a common and accurate method for its determination.[10]
Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure solubility. The ionic strength of the solution is kept constant using a background electrolyte like KCl.[11]
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution. The solution is stirred continuously.[10]
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.[11]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.[11]
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The inflection point(s) of this curve correspond to the equivalence point(s). The pKa is determined from the pH at the half-equivalence point.[10]
Synthesis and Biological Pathways
Generalized Synthetic Workflow
References
- 1. This compound | C10H8F3NO | CID 10822552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. enamine.net [enamine.net]
- 9. agilent.com [agilent.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
5-methoxy-6-(trifluoromethyl)-1H-indole CAS number and molecular weight.
An In-depth Technical Guide to 5-methoxy-6-(trifluoromethyl)-1H-indole
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of this compound, a heterocyclic compound of interest in medicinal chemistry.
Core Compound Properties
Molecular Formula: C₁₀H₈F₃NO
Molecular Weight: 215.17 g/mol [1][2]
This indole derivative is characterized by the presence of a methoxy group at the 5-position and a trifluoromethyl group at the 6-position of the indole ring. The trifluoromethyl group, a common substituent in medicinal chemistry, is known to enhance metabolic stability and binding affinity of molecules.[3][4]
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in the table below.
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Melting Point | 104-105 °C | [2] |
| Assay Purity | 97% | [2] |
| Hazard Classifications | Acute Toxicity (Oral), Category 3; Eye Irritation, Category 2 | [5] |
| Signal Word | Danger | [2] |
| Hazard Statements | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) | [2] |
Synthesis and Experimental Protocols
For the synthesis of trifluoromethyl-substituted indoles, palladium-catalyzed coupling and annulation methods have been described.[6] For instance, a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-trifluoromethyl reagent offers a modern approach to this class of compounds.[7]
General Workflow for Trifluoromethylated Indole Synthesis:
References
- 1. This compound | C10H8F3NO | CID 10822552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
An In-Depth Technical Guide to 5-methoxy-6-(trifluoromethyl)-1H-indole: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-methoxy-6-(trifluoromethyl)-1H-indole, a key heterocyclic intermediate in the development of selective serotonin receptor modulators. This document details its chemical identity, physical properties, and a plausible synthetic route based on established indole synthesis methodologies. A significant focus is placed on its application as a crucial building block for the synthesis of potent and selective 5-HT2C/5-HT2B receptor antagonists. This guide furnishes detailed experimental protocols for relevant biological assays, presents quantitative biological data for derived compounds, and visualizes the intricate 5-HT2C and 5-HT2B receptor signaling pathways using Graphviz diagrams.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. This substituted indole possesses a methoxy group at the 5-position and a trifluoromethyl group at the 6-position of the indole ring.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₈F₃NO |
| Molecular Weight | 215.17 g/mol |
| CAS Number | 178896-78-1 |
| Appearance | Solid |
| Melting Point | 104-105 °C |
| InChI | InChI=1S/C10H8F3NO/c1-15-9-4-6-2-3-14-8(6)5-7(9)10(11,12)13/h2-5,14H,1H3 |
| InChIKey | KNMAZUXTEPXPOM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C=CN2)C(F)(F)F |
Synthesis of this compound
Proposed Experimental Protocol: Fischer Indole Synthesis
This protocol is a generalized procedure based on the synthesis of similar 5-substituted indoles and should be optimized for the specific target molecule.
Step 1: Synthesis of (4-methoxy-3-(trifluoromethyl)phenyl)hydrazine
The synthesis would begin with the commercially available 4-methoxy-3-(trifluoromethyl)aniline. Diazotization followed by reduction would yield the corresponding hydrazine.
-
Diazotization: Dissolve 4-methoxy-3-(trifluoromethyl)aniline in a cooled solution of hydrochloric acid and water. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Reduction: The resulting diazonium salt solution is then slowly added to a cold solution of tin(II) chloride in concentrated hydrochloric acid. The hydrazine hydrochloride will precipitate and can be collected by filtration. Neutralization with a base (e.g., sodium hydroxide) will yield the free hydrazine.
Step 2: Condensation with an Aldehyde or Ketone
The synthesized (4-methoxy-3-(trifluoromethyl)phenyl)hydrazine is then reacted with a suitable aldehyde or ketone, such as acetaldehyde or acetone, to form the corresponding hydrazone.
-
Dissolve (4-methoxy-3-(trifluoromethyl)phenyl)hydrazine in a suitable solvent like ethanol.
-
Add the chosen aldehyde or ketone and a catalytic amount of acid (e.g., acetic acid).
-
The reaction mixture is stirred at room temperature or gently heated to drive the condensation. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
Step 3: Cyclization to form this compound
The crude hydrazone is then subjected to acid-catalyzed cyclization to form the indole ring.
-
The hydrazone is treated with a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.
-
The mixture is heated to promote the[2][2]-sigmatropic rearrangement and subsequent cyclization. The reaction temperature and time will need to be optimized.
-
Upon completion, the reaction mixture is cooled and poured into ice-water. The crude product is then extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is evaporated. The crude this compound can be purified by column chromatography on silica gel.
Application in Drug Discovery: Precursor to 5-HT2C/5-HT2B Receptor Antagonists
This compound is a valuable intermediate in the synthesis of pyridylcarbamoylindolines, which have been identified as potent and selective antagonists of the serotonin 5-HT2C and 5-HT2B receptors[3]. These receptors are implicated in a variety of physiological and pathological processes, making their modulation a key strategy in the development of therapeutics for conditions such as anxiety, depression, and obesity.
Synthesis of a Representative Antagonist: 5-Methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole
The following is a representative synthesis of a potent 5-HT2C/5-HT2B receptor antagonist, highlighting the use of an indole derivative. While not directly using this compound, the methodology is analogous.
Experimental Protocol for the Synthesis of a Pyrrolo[2,3-f]indole Antagonist (Adapted from Forbes et al., J Med Chem. 1995)[3]
A multi-step synthesis is employed, starting from a substituted indole. The key steps involve the formation of a pyrrolo[2,3-f]indole core, followed by the introduction of the pyridylcarbamoyl side chain.
-
Synthesis of the Tetrahydropyrrolo[2,3-f]indole Core: This is typically achieved through a series of reactions including nitration, reduction, and cyclization starting from a suitable indole precursor.
-
Carbamoylation: The nitrogen of the pyrroloindole ring is then reacted with 3-pyridyl isocyanate to form the final pyridylcarbamoyl derivative.
Biological Activity and Quantitative Data
The biological activity of compounds derived from this compound is primarily as antagonists of the 5-HT2C and 5-HT2B receptors. The following table summarizes the biological data for a representative 5-HT2C/5-HT2B receptor antagonist, 5-methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole (Compound 11 in the cited reference)[3].
Table 2: Biological Activity of a Representative 5-HT2C/5-HT2B Receptor Antagonist [3]
| Assay | Receptor | Value |
| Binding Affinity (pKi) | 5-HT2C | 8.0 |
| Functional Antagonism (pA2) | 5-HT2B | 8.5 |
| Functional Antagonism (pKB) | 5-HT2C (Phosphoinositol Hydrolysis) | 8.8 |
| In Vivo Activity (ID50) | mCPP-induced hypolocomotion | 5.5 mg/kg p.o. |
Experimental Protocols for Biological Assays
The following are detailed methodologies for the key biological assays used to characterize the activity of 5-HT2C/5-HT2B receptor antagonists.
Receptor Binding Assays
Objective: To determine the affinity of a compound for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Methodology:
-
Membrane Preparation: Stably transfected cell lines expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]mesulergine for 5-HT2C) and various concentrations of the test compound.
-
Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 37 °C) for a defined period (e.g., 30 minutes). The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. The IC50 values (concentration of test compound that inhibits 50% of specific binding) are calculated by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: 5-HT-Stimulated Phosphoinositol Hydrolysis
Objective: To determine the functional antagonist activity of a compound at the 5-HT2C receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured and seeded in multi-well plates.
-
Labeling: The cells are incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of the test compound for a specific period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of serotonin (5-HT).
-
Extraction of Inositol Phosphates: The reaction is stopped, and the total inositol phosphates are extracted using a suitable method (e.g., ion-exchange chromatography).
-
Measurement and Analysis: The amount of [³H]inositol phosphates is quantified by liquid scintillation counting. The pKB values are calculated from the inhibition curves.
In Vivo Functional Assay: m-Chlorophenylpiperazine (mCPP)-Induced Hypolocomotion in Rats
Objective: To assess the in vivo antagonist activity of a compound at central 5-HT2C receptors.
Methodology:
-
Animal Acclimatization: Male rats are acclimatized to the testing environment (e.g., automated activity cages).
-
Compound Administration: The test compound is administered orally (p.o.) or via another appropriate route at various doses.
-
mCPP Challenge: After a specific pretreatment time, the rats are challenged with a subcutaneous injection of mCPP, a 5-HT2C receptor agonist that induces a characteristic decrease in locomotor activity.
-
Locomotor Activity Measurement: The locomotor activity of the rats is monitored for a defined period using the automated activity cages.
-
Data Analysis: The ability of the test compound to reverse the mCPP-induced hypolocomotion is quantified, and the ID50 value (dose required to produce 50% of the maximal effect) is calculated.
Signaling Pathways
This compound serves as a precursor to antagonists of the 5-HT2C and 5-HT2B receptors. Understanding the signaling pathways of these receptors is crucial for drug development.
5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of the receptor by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
5-HT2B Receptor Signaling Pathway
Similar to the 5-HT2C receptor, the 5-HT2B receptor is also a GPCR that couples to Gq/11 proteins, initiating a similar signaling cascade involving PLC, IP3, and DAG.
Conclusion
This compound is a synthetically important indole derivative. Its value in medicinal chemistry is highlighted by its role as a key precursor for the development of selective 5-HT2C/5-HT2B receptor antagonists. This technical guide provides essential information for researchers in the field, from its fundamental properties and a plausible synthetic approach to its application in the discovery of novel therapeutics targeting the serotonergic system. The detailed biological assay protocols and signaling pathway diagrams offer a solid foundation for further investigation and drug development efforts centered around this versatile chemical scaffold.
References
- 1. This compound | C10H8F3NO | CID 10822552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. 5-Methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole: a novel 5-HT2C/5-HT2B receptor antagonist with improved affinity, selectivity, and oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to the Spectral Analysis of Substituted Indoles: A Focus on Methoxy and Trifluoromethyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, and understanding its spectroscopic properties is crucial for the successful synthesis and characterization of new drug candidates. This guide will detail the expected spectral features, provide general experimental protocols, and present a logical workflow for the characterization of newly synthesized indole derivatives.
General Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound, a critical process in drug discovery and development.
Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For a compound like 5-methoxy-6-(trifluoromethyl)-1H-indole, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for unambiguous characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| NH (H1) | 8.0 - 8.5 | br s | - | The chemical shift of the indole NH is concentration and solvent dependent. |
| H2 | 7.2 - 7.4 | t | J ≈ 2.5 - 3.0 | Coupled to H3. |
| H3 | 6.4 - 6.6 | t | J ≈ 2.5 - 3.0 | Coupled to H2. |
| H4 | 7.5 - 7.7 | s | - | Aromatic proton adjacent to the trifluoromethyl group. |
| H7 | 7.0 - 7.2 | s | - | Aromatic proton adjacent to the methoxy group. |
| OCH₃ | 3.8 - 4.0 | s | - | Methoxy group protons. |
Note: The predicted chemical shifts and coupling constants are based on the analysis of similar indole derivatives. For example, in 5-methoxy-3-methyl-1H-indole, the methoxy protons appear at 3.90 ppm[1].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (ppm) | Multiplicity (in ¹³C-{¹H}) | Coupling to ¹⁹F | Notes |
| C2 | 122 - 125 | d | No | |
| C3 | 102 - 105 | d | No | |
| C3a | 128 - 130 | s | No | |
| C4 | 115 - 118 | d | Possible small coupling | |
| C5 | 154 - 156 | s | No | Carbon bearing the methoxy group. |
| C6 | 120 - 123 | s | q, ²JCF ≈ 30-40 Hz | Carbon bearing the trifluoromethyl group. |
| C7 | 98 - 102 | d | No | |
| C7a | 132 - 135 | s | No | |
| OCH₃ | 55 - 57 | q | No | Methoxy carbon. |
| CF₃ | 123 - 127 | q, ¹JCF ≈ 270 Hz | - | The large one-bond C-F coupling is characteristic. |
Note: The chemical shift of the CF₃ group in related compounds shows a quartet with a large coupling constant, for instance, in a trifluoromethyl-substituted pyrrolidine derivative, the CF₃ signal appears as a quartet with ¹J(C, F) = 271.6 Hz[2].
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides direct information about the fluorine-containing groups. For this compound, a single signal is expected for the CF₃ group. The chemical shift would be informative about the electronic environment of the trifluoromethyl group.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Record the NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).[1][3]
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (indole) | 3300 - 3500 | Medium, sharp |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic, OCH₃) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-O Stretch (aryl ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | Strong |
| C-F Stretch (CF₃) | 1100 - 1350 | Strong, often multiple bands |
Note: The IR spectrum of a related compound, 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione, shows aromatic C-H stretching around 3050 cm⁻¹ and aliphatic C-H stretching around 2900 cm⁻¹[4].
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural information.
Expected Mass Spectrometry Data for this compound:
-
Molecular Formula: C₁₀H₈F₃NO
-
Molecular Weight: 215.17 g/mol [5]
-
Exact Mass: 215.0558 g/mol
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 215.
-
Major Fragments:
-
Loss of a methyl radical (CH₃) from the methoxy group to give a fragment at m/z = 200.
-
Loss of CO from the M-CH₃ fragment.
-
Cleavage of the trifluoromethyl group is less common but possible.
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for high-resolution mass spectrometry, or Electron Ionization - EI for fragmentation patterns).
-
Data Acquisition: Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Conclusion
The structural characterization of novel indole derivatives is a critical step in the drug discovery process. This guide provides a comprehensive framework for interpreting the NMR, IR, and MS spectral data of methoxy- and trifluoromethyl-substituted indoles. By understanding the expected spectral features and following standardized experimental protocols, researchers can confidently elucidate the structures of their synthesized compounds. The presented workflow and data tables serve as a valuable resource for scientists and professionals in the field of medicinal chemistry and drug development.
References
A Technical Guide to the Solubility of 5-methoxy-6-(trifluoromethyl)-1H-indole in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility of 5-methoxy-6-(trifluoromethyl)-1H-indole, a substituted indole of interest in medicinal chemistry and drug development. Due to the absence of specific experimental data in publicly available literature, this document outlines the theoretical solubility profile based on the physicochemical properties of its constituent functional groups. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this and other novel compounds is provided, complete with a workflow diagram to guide laboratory execution. This guide is intended to serve as a valuable resource for researchers initiating studies with this compound, enabling informed solvent selection for synthesis, purification, and biological screening.
Introduction
This compound is a heterocyclic aromatic compound featuring an indole scaffold, which is a common motif in numerous biologically active molecules. The substituents at the 5- and 6-positions, a methoxy group and a trifluoromethyl group respectively, are expected to significantly influence its physicochemical properties, including its solubility in various laboratory solvents. Understanding the solubility of a compound is a critical first step in drug discovery and development, as it impacts formulation, bioavailability, and the design of in vitro and in vivo experiments. This guide provides a predictive assessment of its solubility and a practical framework for its experimental determination.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not currently available in the literature, a qualitative prediction can be made by analyzing the contributions of its core structure and functional groups.
-
Indole Core: The parent compound, indole, is slightly soluble in water and generally soluble in organic solvents. Its aromatic nature contributes to its hydrophobicity.
-
Methoxy Group (-OCH3): The methoxy group is a polar functional group that can participate in hydrogen bonding as an acceptor. Its presence is expected to slightly increase the polarity of the molecule compared to an unsubstituted indole.
-
Trifluoromethyl Group (-CF3): The trifluoromethyl group is a highly lipophilic and electron-withdrawing group. Its presence is expected to decrease the compound's polarity and significantly enhance its solubility in non-polar organic solvents.
Based on these structural features, the following solubility profile is predicted:
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Water | Very Low | The hydrophobic indole ring and the highly lipophilic trifluoromethyl group are expected to dominate, leading to poor aqueous solubility. |
| Methanol, Ethanol | Moderate | The alcohol solvents can interact with the methoxy group and the N-H of the indole ring, but the trifluoromethyl group will limit high solubility. |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful solvent for a wide range of organic compounds and is expected to effectively solvate this molecule. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving many organic compounds. |
| Acetonitrile | Moderate | Acetonitrile is less polar than DMSO and DMF, and while some solubility is expected, it may be lower. |
| Acetone | Moderate to High | Acetone is a good solvent for many organic compounds and is likely to be effective. |
| Non-Polar Solvents | ||
| Dichloromethane (DCM) | High | The presence of the trifluoromethyl group should enhance solubility in chlorinated solvents. |
| Ethyl Acetate | Moderate to High | A common solvent for organic synthesis and chromatography, it is expected to be a good solvent for this compound. |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for the experimental determination of the solubility of a novel compound such as this compound. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).
Experimental Workflow
The overall workflow for determining the solubility is depicted in the following diagram:
Caption: Workflow for determining the equilibrium solubility of a compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. An amount that is visibly in excess of what will dissolve is required.
-
Add a known volume of the selected solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial.
-
Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, and 48-72 hours may be necessary for some compounds.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Alternatively, filter the supernatant through a syringe filter that is compatible with the solvent. It is crucial to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution using the same method.
-
-
Solubility Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Conclusion
An In-Depth Technical Guide to the Safe Handling of 5-Methoxy-6-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-methoxy-6-(trifluoromethyl)-1H-indole (CAS No. 178896-78-1). The information is intended for professionals in research and drug development who may handle this compound. This guide outlines the known hazards, necessary precautions, and relevant physical and chemical properties to ensure safe laboratory practices.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent adverse health effects.
GHS Classification:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
Signal Word: Danger[1]
Pictograms:
-
(GHS06: Acute Toxicity - Fatal or Toxic)
-
(GHS07: Skin Irritant/Sensitizer, Acute Toxicity - Harmful, Eye/Skin Irritant, Respiratory Tract Irritant, Narcotic Effects)
Hazard Statements:
Precautionary Statements: A comprehensive set of precautionary statements should be followed to minimize risk. These include, but are not limited to:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈F₃NO | |
| Molecular Weight | 215.17 g/mol | |
| CAS Number | 178896-78-1 | |
| Appearance | Solid | |
| Melting Point | 104-105 °C |
Handling and Storage
Due to its toxicity, this compound requires careful handling in a controlled laboratory environment.
Engineering Controls:
-
Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges should be used.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The substance should be stored in a locked cabinet or a restricted access area.[1]
Experimental Context and Potential Biological Activity
The serotonin 2C (5-HT2C) and 2B (5-HT2B) receptors are G-protein coupled receptors that are involved in a variety of physiological and pathological processes. Antagonists of these receptors are of interest in drug development for conditions such as depression, anxiety, and obesity.
Below is a generalized workflow for the handling of a toxic chemical like this compound in a research setting.
Given its role in the synthesis of 5-HT2C/2B receptor antagonists, a simplified representation of a potential signaling pathway involving these receptors is provided below. It is important to note that this is a generalized pathway and the specific downstream effects can vary depending on the cell type and tissue.
First Aid Measures
In case of exposure, immediate action is critical.
-
If Swallowed: Immediately call a poison control center or doctor. Rinse mouth. Do NOT induce vomiting.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on Skin: Wash with plenty of water.
-
If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a poison control center or doctor if you feel unwell.
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Carefully sweep up and shovel into a suitable container for disposal. Avoid creating dust.
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel must be thoroughly trained in the safe handling of hazardous chemicals and should consult the Safety Data Sheet (SDS) for this compound before use.
References
GHS Hazard Information for 5-methoxy-6-(trifluoromethyl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling this chemical.
Executive Summary
This technical guide provides a detailed overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard information for 5-methoxy-6-(trifluoromethyl)-1H-indole (CAS No: 178896-78-1). The information has been compiled from various chemical suppliers and databases. It is important to note that some discrepancies in the GHS classification exist across different sources, particularly concerning acute oral toxicity. This guide aims to present a consolidated view of the available data to inform safe handling and risk assessment procedures.
GHS Hazard Classification
The GHS classification for this compound indicates that it is a hazardous substance. The primary hazards identified are acute oral toxicity and serious eye irritation. Some sources also report skin and respiratory irritation. The hazard information from various sources is summarized below.
Tabulated GHS Hazard Summary
| Hazard Class | GHS Hazard Statement Code | GHS Hazard Statement | Signal Word | GHS Pictogram |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | Danger | |
| H302 | Harmful if swallowed | Warning | ||
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | Warning | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | Warning | |
| Hazardous to the aquatic environment — Chronic hazard | H410 | Very toxic to aquatic life with long lasting effects | Warning |
Note on Discrepancies: There is conflicting information regarding the acute oral toxicity of this compound. While PubChem, sourcing from the ECHA C&L Inventory, indicates H301 (Toxic if swallowed) with 100% agreement from 39 notifiers, some commercial suppliers list H302 (Harmful if swallowed)[1][2]. This suggests that while the consensus leans towards a higher toxicity rating, different suppliers may have access to varying data. The inclusion of skin irritation, respiratory irritation, and aquatic toxicity also varies by supplier[3].
Precautionary Statements
A comprehensive set of precautionary statements is associated with the handling of this chemical. These are summarized in the table below.
| Category | Precautionary Statement Codes |
| Prevention | P261, P264, P270, P271, P273, P280 |
| Response | P301+P310, P301+P316, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P317, P362+P364, P391 |
| Storage | P403+P233, P405 |
| Disposal | P501 |
Experimental Protocols for Hazard Determination (Generalized)
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following sections describe generalized protocols based on OECD guidelines, which are the standard for regulatory toxicology.
Acute Oral Toxicity
The determination of acute oral toxicity, which informs the H301/H302 classification, is typically conducted using the OECD Test Guideline 423 (Acute Toxic Class Method) .
-
Test Principle: This method involves the administration of the test substance to a group of animals (typically rats) in a stepwise procedure using a defined dose. The outcome of the test on one group determines the dose for the next group. The objective is to identify a dose that causes mortality in some animals to assign a GHS category.
-
Methodology:
-
Animals: Young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The substance is administered orally in a single dose via gavage. The volume administered is kept as low as possible.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The GHS category is determined based on the number of mortalities at specific dose levels.
-
Serious Eye Irritation
The potential for a substance to cause serious eye irritation (H319) is typically assessed using the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .
-
Test Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal (historically the albino rabbit), with the untreated eye serving as a control. The degree of eye irritation/corrosion is then evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.
-
Methodology:
-
Animals: Healthy adult albino rabbits are used.
-
Dose Administration: A small, defined amount of the test substance (solid or liquid) is placed into the conjunctival sac of one eye. The eyelids are then held together for about one second.
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The grading of ocular reactions is done according to a standardized scoring system.
-
Data Analysis: The description of the nature and severity of the lesions and their reversibility is used to classify the substance.
-
Visualizations
GHS Hazard Classification Workflow
The following diagram illustrates the general workflow for classifying a chemical according to its GHS hazards based on toxicological data.
Caption: Workflow for GHS hazard classification of a chemical substance.
Conclusion
This compound is a hazardous chemical requiring careful handling. The primary hazards are acute oral toxicity and serious eye irritation. The discrepancy in the acute oral toxicity classification (H301 vs. H302) across different suppliers underscores the importance of consulting the specific SDS provided with the product. Researchers and drug development professionals should implement appropriate safety measures, including the use of personal protective equipment (gloves, safety glasses, lab coat) and ensure adequate ventilation when working with this compound. The information presented in this guide, including the generalized experimental protocols and the GHS classification workflow, provides a foundational understanding for risk assessment and safe laboratory practices.
References
Potential Therapeutic Targets of 5-methoxy-6-(trifluoromethyl)-1H-indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-methoxy-6-(trifluoromethyl)-1H-indole scaffold represents a promising, yet currently underexplored, chemotype in drug discovery. The unique combination of a methoxy and a trifluoromethyl group on the indole core suggests the potential for derivatives with favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the prospective therapeutic targets for this class of compounds, based on the established roles of analogous substituted indoles in medicinal chemistry. While direct experimental data for this specific scaffold is not yet available in published literature, this document extrapolates potential applications and highlights key areas for future research and development.
Introduction: The Promise of a Privileged Scaffold
The indole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of biological activities. The strategic incorporation of substituents can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives.
The 5-methoxy substitution is a common feature in many biologically active indoles, including endogenous neurochemicals like melatonin. This group can influence receptor binding and metabolic pathways.[2][3] The trifluoromethyl (CF3) group is a bioisostere of a methyl group, but with profoundly different electronic properties. Its inclusion in a molecule often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to target proteins.[4][5][6] The combination of these two groups on the indole at positions 5 and 6 is anticipated to yield compounds with unique therapeutic potential.
Potential Therapeutic Areas and Targets
Based on the known activities of structurally related indole derivatives, several key therapeutic areas and molecular targets can be postulated for this compound derivatives.
Oncology
Indole derivatives are a cornerstone of modern oncology drug discovery.[1][7] The presence of a trifluoromethyl group, in particular, is common in many anticancer agents.[8][9][10]
Potential Targets:
-
Kinases: A vast number of kinase inhibitors feature an indole core.[3][11] The this compound scaffold could be a valuable starting point for the design of inhibitors for various kinases implicated in cancer, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular signaling kinases (e.g., CDKs, MAP kinases).
-
Tubulin: Certain indole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9] The lipophilicity imparted by the trifluoromethyl group could enhance cell permeability and interaction with the colchicine binding site on tubulin.
-
WDR5: The WD40-repeat-containing protein 5 (WDR5) is a promising epigenetic target in cancer. Isoquinolinone derivatives containing a trifluoromethyl group have shown inhibitory activity against WDR5.[12] Given the structural similarities, indole-based analogs could also be explored.
Central Nervous System (CNS) Disorders
The indole nucleus is the basis for the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, a vast number of indole derivatives have been developed as modulators of serotonin receptors for the treatment of various CNS disorders.[2][13][14][15][16]
Potential Targets:
-
Serotonin Receptors (5-HTRs): 5-methoxyindole derivatives are known to interact with various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT3, and 5-HT4.[13][15][17][18] The specific substitution pattern of the this compound core would likely determine its affinity and selectivity for different 5-HT receptor subtypes, making these compounds potential candidates for treating depression, anxiety, and other mood disorders.
-
Monoamine Oxidase (MAO): Some 5-methoxy-N,N-dialkyltryptamines have been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.[18] This suggests a potential dual-action mechanism for antidepressant effects.
Inflammatory Diseases
Indole derivatives have also been investigated for their anti-inflammatory properties.[19]
Potential Targets:
-
15-Lipoxygenase (ALOX15): Substituted 5-(4-methoxyphenyl)-1H-indoles have been identified as allosteric inhibitors of ALOX15, an enzyme involved in the production of inflammatory mediators.[20]
-
Myeloperoxidase (MPO): 5-Methoxy-2-methylindole has demonstrated the ability to inhibit the chlorinating activity of myeloperoxidase, an enzyme implicated in inflammatory processes.[19]
Proposed Experimental Workflows and Methodologies
To elucidate the therapeutic targets and pharmacological profile of this compound derivatives, a systematic approach to synthesis and biological evaluation is required.
Synthetic Chemistry
The synthesis of a library of derivatives would likely begin with a suitable this compound starting material. Subsequent functionalization at various positions of the indole ring (e.g., N1, C2, C3) would be crucial to explore the structure-activity relationship (SAR).
Biological Screening Cascade
A tiered screening approach is recommended to efficiently identify the primary biological targets.
Key Experimental Protocols
While specific protocols would be target-dependent, the following are examples of standard assays that would be employed:
-
Kinase Inhibition Assays: Commercially available kinase panel screening (e.g., using radiometric, fluorescence, or luminescence-based assays) would provide a broad overview of the kinase inhibitory profile. Follow-up dose-response studies would be conducted on identified hits.
-
Serotonin Receptor Binding Assays: Radioligand binding assays using cell membranes expressing specific 5-HT receptor subtypes are the gold standard for determining binding affinity (Ki).
-
Functional Receptor Assays: For G-protein coupled receptors like most 5-HTRs, functional assays measuring downstream signaling (e.g., cAMP accumulation, calcium mobilization) are used to determine agonist or antagonist activity (EC50/IC50).
-
Cell Viability Assays: Standard assays such as MTT or CellTiter-Glo are used to assess the cytotoxic or anti-proliferative effects of the compounds on various cancer cell lines.
Signaling Pathways of Interest
Based on the potential targets, several signaling pathways are of high interest for investigation.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. While direct experimental evidence is currently lacking, the known pharmacological effects of related substituted indoles strongly suggest potential applications in oncology, CNS disorders, and inflammatory diseases. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a broad range of biological assays. Such studies are essential to unlock the full therapeutic potential of this intriguing chemical scaffold. The data and workflows presented in this guide offer a foundational roadmap for researchers and drug development professionals to embark on this exciting area of medicinal chemistry.
References
- 1. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activity of 6-trifluoromethylcyclophosphamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The serotonin receptor agonist 5-methoxy-N,N-dimethyltryptamine facilitates noradrenaline release from rat spinal cord slices and inhibits monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. mdpi.com [mdpi.com]
The Trifluoromethyl Group: A Game-Changer in Indole-Based Medicinal Chemistry
A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of trifluoromethylated indoles in modern medicine.
The strategic incorporation of the trifluoromethyl (CF3) group into the indole scaffold has emerged as a powerful tool in medicinal chemistry, profoundly enhancing the therapeutic potential of this privileged heterocyclic motif. The unique electronic properties of the CF3 group—high electronegativity, strong electron-withdrawing nature, and metabolic stability—bestow upon indole-based molecules improved pharmacokinetic and pharmacodynamic profiles, leading to the development of several blockbuster drugs.[1][2] This in-depth guide explores the synthesis, biological activity, and clinical significance of trifluoromethylated indoles, providing detailed experimental protocols, quantitative data, and visualizations of their mechanisms of action.
The Trifluoromethyl Advantage in Drug Design
The introduction of a trifluoromethyl group can dramatically alter a molecule's physicochemical properties. It often leads to:
-
Increased Lipophilicity: Facilitating passage through biological membranes and improving oral bioavailability.[1][2]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, prolonging the drug's half-life.[1][2]
-
Improved Receptor Binding: The electron-withdrawing nature of the CF3 group can modulate the acidity or basicity of nearby functional groups, leading to stronger interactions with biological targets.[2]
-
Increased Potency: The unique steric and electronic profile of the CF3 group can be leveraged in structure-activity relationship (SAR) studies to optimize drug potency.[1]
Key Trifluoromethylated Indole-Containing Drugs: A Closer Look
This section details the synthesis, mechanism of action, and quantitative biological data for prominent drugs where the trifluoromethylated indole core is a key structural feature.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[3]
Experimental Protocol for the Synthesis of Celecoxib:
A common synthetic route to Celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.[3]
-
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. To a mixture of 4'-methylacetophenone and a suitable trifluoroacetylating agent (e.g., ethyl trifluoroacetate) in a solvent such as toluene, a base like sodium methoxide is added. The mixture is heated to drive the Claisen condensation reaction to completion. After an acidic workup, the desired β-diketone is obtained.[4]
-
Step 2: Cyclization to form Celecoxib. The synthesized 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol. The reaction mixture is heated to reflux to facilitate the pyrazole ring formation. Upon cooling, Celecoxib crystallizes and can be purified by recrystallization.[3][5]
Quantitative Biological Data for Celecoxib:
| Parameter | Value | Target/System |
| IC50 | 40 nM | COX-2 |
| 15 µM | COX-1 | |
| Protein Binding | ~97% | Human Plasma Proteins |
| Half-life | ~11 hours | Human Adults |
Mechanism of Action: COX-2 Inhibition
Celecoxib's selectivity for COX-2 is attributed to the presence of its sulfonamide side chain, which can bind to a hydrophilic pocket present in the active site of COX-2 but absent in COX-1.[6] This selective inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2\nEnzyme", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(PGE2, PGI2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation_Pain [label="Inflammation & Pain", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Celecoxib [label="Celecoxib", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX2 [label="Substrate"]; COX2 -> Prostaglandins [label="Catalysis"]; Prostaglandins -> Inflammation_Pain [label="Mediation"]; Celecoxib -> COX2 [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } .dot Caption: Simplified signaling pathway of COX-2 and its inhibition by Celecoxib.
Fluvoxamine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluvoxamine is an antidepressant used for the treatment of major depressive disorder and obsessive-compulsive disorder.[7] It functions by selectively inhibiting the reuptake of serotonin in the brain.[8][9]
Experimental Protocol for the Synthesis of Fluvoxamine Maleate:
The synthesis of Fluvoxamine typically involves the oximation of a ketone followed by an etherification reaction.[7]
-
Step 1: Oximation of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one. The starting ketone is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.[7]
-
Step 2: Etherification with 2-chloroethylamine. The oxime is then reacted with 2-chloroethylamine hydrochloride in the presence of a strong base, such as potassium hydroxide, in a suitable solvent like dimethylformamide to form the fluvoxamine free base.[2]
-
Step 3: Salt Formation. The fluvoxamine free base is then treated with maleic acid in a solvent like ethanol to form the stable fluvoxamine maleate salt, which is then purified by recrystallization.[2]
Quantitative Biological Data for Fluvoxamine:
| Parameter | Value | Target/System |
| Ki | 2.5 nM | Serotonin Transporter (SERT) |
| 1,427 nM | Norepinephrine Transporter (NET) | |
| Protein Binding | ~77% | Human Plasma Proteins |
| Half-life | ~15 hours | Human Adults (single dose) |
Mechanism of Action: Serotonin Reuptake Inhibition
Fluvoxamine binds to the serotonin transporter (SERT) protein on the presynaptic neuron, blocking the reabsorption of serotonin from the synaptic cleft.[10][11] This leads to an increased concentration of serotonin in the synapse, enhancing its neurotransmission and alleviating symptoms of depression and OCD.
// Nodes Presynaptic_Neuron [label="Presynaptic Neuron", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"]; Synaptic_Vesicle [label="Synaptic Vesicle\n(Serotonin)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", within=Presynaptic_Neuron]; Synaptic_Cleft [label="Synaptic Cleft", shape=rect, style=dashed, height=1.5]; Postsynaptic_Neuron [label="Postsynaptic Neuron", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; SERT [label="Serotonin Transporter\n(SERT)", fillcolor="#34A853", fontcolor="#FFFFFF", within=Presynaptic_Neuron, pos="2,1!"]; Serotonin_Receptor [label="Serotonin Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF", within=Postsynaptic_Neuron]; Fluvoxamine [label="Fluvoxamine", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Synaptic_Vesicle -> Synaptic_Cleft [label="Release"]; Synaptic_Cleft -> Serotonin_Receptor [label="Binding"]; Synaptic_Cleft -> SERT [label="Reuptake"]; Fluvoxamine -> SERT [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } .dot Caption: Mechanism of serotonin reuptake and its inhibition by Fluvoxamine.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib is an oral anticancer agent used for the treatment of renal cell carcinoma and soft tissue sarcoma. It functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting VEGFR, PDGFR, and c-Kit.[12][13]
Experimental Protocol for the Synthesis of Pazopanib Hydrochloride:
A common synthetic route for Pazopanib involves a key coupling reaction.[14]
-
Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine. 2,3-dimethyl-2H-indazol-6-amine is reacted with 2,4-dichloropyrimidine in the presence of a base like sodium bicarbonate.[14]
-
Step 2: Coupling with 5-amino-2-methylbenzenesulfonamide. The product from the previous step is then coupled with 5-amino-2-methylbenzenesulfonamide in the presence of an acid catalyst to yield Pazopanib.[14]
-
Step 3: Salt Formation. The Pazopanib free base is then converted to its hydrochloride salt for improved solubility and stability.[14]
Quantitative Biological Data for Pazopanib:
| Parameter | Value | Target/System |
| IC50 | 10 nM | KDR (VEGFR2) |
| 30 nM | VEGFR-1 | |
| 47 nM | VEGFR-3 | |
| 84 nM | PDGFR-β | |
| 74 nM | c-Kit | |
| Bioavailability | 14-39% | Human Adults |
| Protein Binding | >99% | Human Plasma Proteins |
Mechanism of Action: VEGFR Signaling Inhibition
Pazopanib inhibits the tyrosine kinase activity of VEGFRs, which are crucial for angiogenesis (the formation of new blood vessels) that tumors need to grow and metastasize. By blocking this signaling pathway, Pazopanib effectively starves the tumor of its blood supply.
// Nodes VEGF [label="VEGF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pazopanib [label="Pazopanib", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream Signaling\n(e.g., PI3K/Akt, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tumor_Growth [label="Tumor Growth", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR [label="Binding & Activation"]; Pazopanib -> VEGFR [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; VEGFR -> Downstream_Signaling [label="Phosphorylation"]; Downstream_Signaling -> Angiogenesis; Angiogenesis -> Tumor_Growth; } .dot Caption: Inhibition of the VEGFR signaling pathway by Pazopanib.
Enzalutamide: An Androgen Receptor Inhibitor
Enzalutamide is a non-steroidal antiandrogen used in the treatment of metastatic castration-resistant prostate cancer.[15] It acts as a potent inhibitor of the androgen receptor (AR) signaling pathway.[16][17]
Experimental Protocol for the Synthesis of Enzalutamide:
A common synthetic approach to Enzalutamide involves the formation of a thiohydantoin ring.[18][19]
-
Step 1: Synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. 4-amino-2-(trifluoromethyl)benzonitrile is reacted with thiophosgene to generate the isothiocyanate intermediate.[15]
-
Step 2: Synthesis of 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. This intermediate is prepared through a multi-step synthesis starting from 4-bromo-2-fluorobenzoic acid.[18]
-
Step 3: Thiohydantoin Ring Formation. The two key intermediates are reacted together to form the central thiohydantoin ring of Enzalutamide.[18][19]
Quantitative Biological Data for Enzalutamide:
| Parameter | Value | Target/System |
| IC50 | 21 nM | AR Binding |
| Protein Binding | 97-98% | Human Plasma Proteins |
| Half-life | ~5.8 days | Human Adults |
Mechanism of Action: Androgen Receptor Signaling Inhibition
Enzalutamide acts as a potent androgen receptor inhibitor through a multi-faceted mechanism: it competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA.[17][20] This comprehensive blockade of the AR signaling pathway leads to decreased proliferation and increased apoptosis of prostate cancer cells.
// Nodes Androgen [label="Androgen\n(e.g., Testosterone)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AR [label="Androgen Receptor\n(AR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzalutamide [label="Enzalutamide", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AR_Complex [label="Androgen-AR Complex"]; Nucleus [label="Nucleus", shape=rect, style=dashed, height=1.5]; ARE [label="Androgen Response Element\n(DNA)", fillcolor="#34A853", fontcolor="#FFFFFF", within=Nucleus]; Gene_Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", within=Nucleus]; Cell_Growth [label="Prostate Cancer\nCell Growth", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Androgen -> AR [label="Binding"]; Enzalutamide -> AR [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; AR -> AR_Complex; AR_Complex -> Nucleus [label="Nuclear\nTranslocation"]; Enzalutamide -> AR_Complex [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; AR_Complex -> ARE [label="Binding", within=Nucleus]; Enzalutamide -> ARE [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; ARE -> Gene_Transcription; Gene_Transcription -> Cell_Growth; } .dot Caption: Multi-step inhibition of the Androgen Receptor signaling pathway by Enzalutamide.
Future Directions and Emerging Trends
The success of trifluoromethylated indoles in medicine continues to drive research into novel derivatives with improved efficacy and safety profiles. Current areas of focus include:
-
Novel Synthetic Methodologies: The development of more efficient and environmentally friendly methods for the synthesis of trifluoromethylated indoles is an active area of research.[21][22][23][24]
-
New Therapeutic Targets: Researchers are exploring the potential of trifluoromethylated indoles to modulate a wider range of biological targets for the treatment of various diseases, including neurodegenerative disorders and infectious diseases.[25][26]
-
Preclinical and Clinical Investigations: A number of promising trifluoromethylated indole derivatives are currently in preclinical and clinical development, highlighting the continued importance of this structural motif in drug discovery.
References
- 1. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 2. US9783492B2 - Process for the preparation of fluvoxamine maleate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. zenodo.org [zenodo.org]
- 5. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 6. news-medical.net [news-medical.net]
- 7. sid.ir [sid.ir]
- 8. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of fluvoxamine: applications to dosage regimen design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proteopedia.org [proteopedia.org]
- 11. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 12. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
- 16. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 19. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. Pharmacokinetics of enzalutamide, an anti-prostate cancer drug, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.hres.ca [pdf.hres.ca]
- 24. commerce.bio-rad.com [commerce.bio-rad.com]
- 25. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-methoxy-6-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-methoxy-6-(trifluoromethyl)-1H-indole, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the indole scaffold is a common motif in biologically active molecules. The described protocol is based on a modified Fischer indole synthesis, a robust and widely used method for constructing the indole ring system. This application note includes a step-by-step experimental procedure, a summary of reaction parameters, and a visual representation of the synthetic workflow.
Introduction
Indole derivatives are a critical class of heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals. The introduction of a trifluoromethyl group into the indole nucleus can significantly modulate the physicochemical and pharmacological properties of the parent molecule, often leading to improved efficacy and a more favorable pharmacokinetic profile. The target compound, this compound, combines these features, making it an attractive building block for the development of novel therapeutic agents. The following protocol outlines a reliable synthetic route to this valuable compound.
Synthesis Pathway
The synthesis of this compound can be achieved via a two-step process commencing with the commercially available 4-methoxy-3-(trifluoromethyl)aniline. The first step involves the diazotization of the aniline followed by reduction to the corresponding hydrazine. The resulting (4-methoxy-5-(trifluoromethyl)phenyl)hydrazine is then subjected to a Fischer indole synthesis with acetaldehyde to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (4-methoxy-5-(trifluoromethyl)phenyl)hydrazine
-
Diazotization:
-
To a stirred solution of 4-methoxy-3-(trifluoromethyl)aniline (1.0 eq.) in concentrated hydrochloric acid (3.0 eq.) at 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise.
-
The reaction mixture is stirred for 30 minutes at this temperature, ensuring the temperature does not exceed 5 °C.
-
-
Reduction:
-
The cold diazonium salt solution is then added portion-wise to a stirred solution of tin(II) chloride dihydrate (3.0 eq.) in concentrated hydrochloric acid at 0-5 °C.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.
-
-
Work-up and Isolation:
-
The resulting precipitate is collected by filtration and washed with a small amount of cold water.
-
The solid is then suspended in water and the pH is adjusted to >10 with a concentrated sodium hydroxide solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford (4-methoxy-5-(trifluoromethyl)phenyl)hydrazine, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Condensation and Cyclization:
-
A mixture of (4-methoxy-5-(trifluoromethyl)phenyl)hydrazine (1.0 eq.), acetaldehyde (1.2 eq.), and a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid) in a suitable solvent (e.g., ethanol or toluene) is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid. The melting point of the purified product is reported to be 104-105 °C.
-
Data Presentation
| Parameter | Step 1: Hydrazine Formation | Step 2: Fischer Indole Synthesis |
| Starting Material | 4-methoxy-3-(trifluoromethyl)aniline | (4-methoxy-5-(trifluoromethyl)phenyl)hydrazine |
| Key Reagents | Sodium nitrite, Tin(II) chloride | Acetaldehyde, Acid catalyst |
| Solvent | Hydrochloric acid, Water | Ethanol or Toluene |
| Reaction Temperature | 0-5 °C then Room Temperature | Reflux |
| Reaction Time | 2.5 hours | 4-8 hours (TLC monitored) |
| Typical Yield | 75-85% | 60-70% |
| Purification Method | Extraction | Column Chromatography |
Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₈F₃NO |
| Molecular Weight | 215.17 g/mol [1] |
| Appearance | Solid |
| Melting Point | 104-105 °C |
| CAS Number | 178896-78-1[1][2] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium nitrite is a strong oxidizing agent and is toxic. Handle with care.
-
Concentrated acids and bases are corrosive and should be handled with extreme caution.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
Application Note: A Detailed Experimental Procedure for the Synthesis of 5-methoxy-6-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-methoxy-6-(trifluoromethyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The described methodology is based on a robust and well-established synthetic route, commencing with the preparation of a key aniline intermediate, followed by its conversion to a phenylhydrazine derivative, and culminating in a Fischer indole synthesis to yield the target molecule. This protocol includes detailed procedural steps, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure clarity and reproducibility.
Introduction
Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this compound makes it a valuable building block for the development of novel therapeutic agents. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This protocol outlines a reliable synthetic pathway, providing researchers with a practical guide for the preparation of this important indole derivative.
Overall Synthetic Scheme
The synthesis of this compound is proposed via a three-step sequence:
-
Step 1: Synthesis of 4-methoxy-3-(trifluoromethyl)aniline from 4-amino-2-(trifluoromethyl)phenol.
-
Step 2: Synthesis of (4-methoxy-3-(trifluoromethyl)phenyl)hydrazine from 4-methoxy-3-(trifluoromethyl)aniline.
-
Step 3: Fischer Indole Synthesis of this compound from (4-methoxy-3-(trifluoromethyl)phenyl)hydrazine and a suitable carbonyl compound (e.g., pyruvic acid followed by decarboxylation, or an equivalent reagent).
Experimental Protocols
Step 1: Synthesis of 4-methoxy-3-(trifluoromethyl)aniline
This procedure is adapted from the literature for the methylation of a substituted aminophenol.[1]
Materials:
-
4-amino-2-(trifluoromethyl)phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane.
-
Carefully add sodium hydride to the flask under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Dissolve 4-amino-2-(trifluoromethyl)phenol in anhydrous dichloromethane and add it dropwise to the sodium hydride suspension.
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 5 hours.
-
Cool the reaction mixture again in an ice bath and add iodomethane dropwise.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Carefully quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield 4-methoxy-3-(trifluoromethyl)aniline as a solid.
Step 2: Synthesis of (4-methoxy-3-(trifluoromethyl)phenyl)hydrazine
This is a standard procedure for the conversion of an aniline to a hydrazine via diazotization followed by reduction.[2][3]
Materials:
-
4-methoxy-3-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Ice-salt bath
Procedure:
-
Dissolve 4-methoxy-3-(trifluoromethyl)aniline in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0°C.
-
Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 2 hours at 0°C.
-
Collect the precipitated hydrazine hydrochloride salt by filtration and wash it with a small amount of cold water.
-
To obtain the free hydrazine base, suspend the hydrochloride salt in water and add a concentrated sodium hydroxide solution until the pH is strongly basic.
-
Extract the free hydrazine into diethyl ether.
-
Dry the ethereal solution over anhydrous potassium carbonate, filter, and carefully remove the solvent under reduced pressure to yield (4-methoxy-3-(trifluoromethyl)phenyl)hydrazine.
Step 3: Fischer Indole Synthesis of this compound
This is a general procedure for the Fischer indole synthesis.[4][5][6][7] In this example, we will use pyruvic acid, which will be followed by decarboxylation.
Materials:
-
(4-methoxy-3-(trifluoromethyl)phenyl)hydrazine
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid in ethanol)
-
Ethanol
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve (4-methoxy-3-(trifluoromethyl)phenyl)hydrazine in ethanol.
-
Add an equimolar amount of pyruvic acid to the solution and stir at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The formation of a precipitate may be observed.
-
Isolate the phenylhydrazone by filtration or by removing the solvent under reduced pressure.
-
For the cyclization step, add the crude phenylhydrazone to polyphosphoric acid at room temperature.
-
Heat the mixture with stirring to 80-100°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound-2-carboxylic acid, is then decarboxylated by heating in a high-boiling solvent such as quinoline with a copper catalyst, or by heating under vacuum.
-
The final product, this compound, can be purified by column chromatography on silica gel.
Data Presentation
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| 1 | 4-amino-2-(trifluoromethyl)phenol | 179.12 | (Specify) | (Calculate) | 4-methoxy-3-(trifluoromethyl)aniline | 191.15 | (Calculate) | (Record) | (Calculate) |
| 2 | 4-methoxy-3-(trifluoromethyl)aniline | 191.15 | (Specify) | (Calculate) | (4-methoxy-3-(trifluoromethyl)phenyl)hydrazine | 206.16 | (Calculate) | (Record) | (Calculate) |
| 3 | (4-methoxy-3-(trifluoromethyl)phenyl)hydrazine | 206.16 | (Specify) | (Calculate) | This compound | 215.17 | (Calculate) | (Record) | (Calculate) |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Sodium hydride is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).
-
Iodomethane is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.
-
Concentrated acids (HCl, H₂SO₄) and bases (NaOH) are corrosive. Wear appropriate gloves, lab coat, and eye protection.
-
Stannous chloride is harmful if swallowed.
-
Hydrazine derivatives can be toxic. Avoid inhalation and skin contact.
-
All reactions should be performed in a well-ventilated fume hood.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Melting Point (MP): To assess the purity of solid compounds.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
This detailed protocol provides a solid foundation for the successful synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize reaction conditions based on their specific experimental setup and the purity of the starting materials.
References
- 1. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Purification of 5-methoxy-6-(trifluoromethyl)-1H-indole by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxy-6-(trifluoromethyl)-1H-indole is a substituted indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active compounds. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group can impart unique physicochemical properties to the molecule. Following synthesis, effective purification is crucial to isolate the target compound from unreacted starting materials, byproducts, and other impurities. Column chromatography is a standard and highly effective method for this purpose.
This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography on silica gel.
Physicochemical Properties and Safety Information
A summary of the key properties and safety data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈F₃NO | [1] |
| Molecular Weight | 215.17 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 104-105 °C | |
| CAS Number | 178896-78-1 | [1] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) | [1] |
| GHS Pictograms | Skull and crossbones |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Chromatography column
-
Erlenmeyer flasks and beakers
-
Test tubes for fraction collection
-
Rotary evaporator
-
UV lamp (254 nm)
-
Developing chamber for TLC
-
Capillary tubes for spotting
-
Ehrlich's reagent (optional, for visualization)
Method Development: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. A common and effective solvent system for indole derivatives is a mixture of hexane and ethyl acetate.[2]
-
Prepare Eluents : Prepare small volumes of different hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v).
-
Spot the Plate : Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate : Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.
-
Visualize : After development, visualize the spots under a UV lamp (254 nm). Indole compounds typically appear as dark spots.[3] For more specific detection, the plate can be stained with Ehrlich's reagent, which produces a characteristic blue or purple spot for indoles.[3]
-
Determine Optimal Rf : The ideal solvent system will provide good separation of the target compound from impurities, with an Rf value for the target compound preferably between 0.2 and 0.4. For a structurally related compound, ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, an Rf of 0.42 was reported in a pentane:ethyl acetate (4:1) system, suggesting a similar polarity range will be effective.
Column Chromatography Protocol
This protocol is based on a standard normal-phase purification using silica gel.
-
Column Preparation :
-
Secure a chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Open the stopcock to allow some solvent to drain, settling the silica bed. The solvent level must always be kept above the top of the silica.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading :
-
Wet Loading : Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading : If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection :
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting the eluate in test tubes or other suitable containers.
-
Maintain a constant flow rate. If a gradient elution is required (as determined by complex mixtures on TLC), gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Monitoring the Separation :
-
Collect fractions of a consistent volume.
-
Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the appropriate solvent system.
-
Identify the fractions containing the pure target compound.
-
-
Isolation of the Purified Compound :
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified solid compound.
-
Determine the yield and assess the purity by analytical methods such as NMR, LC-MS, or melting point analysis.
-
Data Presentation
The following table summarizes the key parameters for the column chromatography purification.
| Parameter | Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | n-Hexane / Ethyl Acetate (gradient or isocratic, to be determined by TLC) |
| Recommended Starting Eluent | 9:1 (v/v) n-Hexane : Ethyl Acetate |
| Detection Method (TLC) | UV visualization at 254 nm, Ehrlich's reagent stain |
| Target Rf Value | 0.2 - 0.4 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
Application Note: Recrystallization Method for Purifying 5-methoxy-6-(trifluoromethyl)-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-methoxy-6-(trifluoromethyl)-1H-indole is a substituted indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy group can influence electronic properties and solubility. Synthesis of this compound often results in impurities that must be removed to ensure accurate biological evaluation. Recrystallization is a powerful and cost-effective technique for the purification of solid organic compounds. This document provides a detailed protocol and application notes for the purification of this compound via recrystallization.
Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration). By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities behind in the solution.
Solvent Selection and Optimization
The choice of solvent is critical for successful recrystallization. For indole derivatives, a range of solvent systems can be effective. The polarity of this compound is influenced by the methoxy and trifluoromethyl groups. A systematic approach to solvent selection is recommended, starting with single solvents and moving to mixed solvent systems if necessary.
Table 1: Potential Recrystallization Solvents and Systems
| Solvent/System | Rationale and Properties | Expected Purity |
| Ethanol | A common and effective solvent for many organic compounds, including those with moderate polarity.[1] | Good to Excellent |
| Methanol/Water | A polar protic solvent system that can be fine-tuned by adjusting the water content. Indole itself can be purified using this mixture.[2] | Good to Excellent |
| n-Hexane/Ethyl Acetate | A non-polar/polar aprotic mixture suitable for compounds of intermediate polarity.[1][3] | Good to Excellent |
| n-Hexane/Acetone | Similar to hexane/ethyl acetate, offering a different polarity profile.[1] | Good to Excellent |
| Toluene | An aromatic solvent that can be effective for compounds that crystallize well from it.[1] | Good |
| Cyclohexane/Dichloromethane | A mixture of a non-polar and a moderately polar solvent. | Good |
Experimental Protocol
This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent and conditions should be determined empirically on a small scale before proceeding with a larger batch.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, methanol/water, n-hexane/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate while stirring.
-
Continue to add the solvent portion-wise until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel (preferably with a short stem) on the hot plate.
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Slow cooling generally promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified crystals. This can be done by leaving them in the Buchner funnel under vacuum for a period, or by transferring them to a watch glass to air dry. For more complete drying, a vacuum oven can be used at a temperature well below the compound's melting point. The melting point of 5-methoxy-6-(trifluoromethyl)indole is 104-105 °C.
-
-
Purity Assessment:
-
Assess the purity of the recrystallized product using appropriate analytical techniques, such as melting point determination, thin-layer chromatography (TLC), or nuclear magnetic resonance (NMR) spectroscopy. A sharp melting point close to the literature value indicates high purity.
-
Diagrams
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting
-
Oiling Out: If the compound comes out of solution as an oil rather than a solid, it may be due to a high concentration of impurities or cooling the solution too quickly. Try reheating the solution and adding more solvent before allowing it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used or the solution is supersaturated. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal of the pure compound. If too much solvent was used, it may be necessary to evaporate some of the solvent and allow the solution to cool again.
-
Low Recovery: A low yield of purified product can result from using too much solvent, not allowing sufficient time for crystallization, or premature crystallization during hot filtration.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when heating flammable organic solvents. Use a steam bath or a heating mantle with a stirrer, and never heat a closed system.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used. The target compound is toxic if swallowed and causes serious eye irritation.[4]
References
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 5-methoxy-6-(trifluoromethyl)-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-methoxy-6-(trifluoromethyl)-1H-indole is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. The presence of a methoxy group and a trifluoromethyl group on the indole ring is expected to significantly influence its electronic properties and, consequently, its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such novel molecules. This document provides detailed application notes on the expected ¹H and ¹³C NMR spectral features of this compound and offers standardized protocols for sample preparation, data acquisition, and analysis.
Predicted NMR Spectral Data
The chemical shifts in NMR spectroscopy are sensitive to the electronic environment of the nuclei. For this compound, the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group will have opposing effects on the electron density of the indole ring, leading to a unique pattern of chemical shifts.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the protons of the pyrrole and benzene rings, and the methoxy protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H (H1) | 8.0 - 9.0 | Broad Singlet | - |
| H2 | 7.2 - 7.4 | Triplet or Doublet of Doublets | J ≈ 2.5 - 3.0 Hz |
| H3 | 6.4 - 6.6 | Triplet or Doublet of Doublets | J ≈ 2.5 - 3.0 Hz |
| H4 | 7.5 - 7.7 | Singlet | - |
| H7 | 7.0 - 7.2 | Singlet | - |
| -OCH₃ | 3.8 - 4.0 | Singlet | - |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The trifluoromethyl group will cause the C6 and the CF₃ carbons to appear as quartets due to C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C2 | 123 - 126 | Singlet |
| C3 | 102 - 105 | Singlet |
| C3a | 128 - 131 | Singlet |
| C4 | 110 - 113 | Singlet |
| C5 | 154 - 157 | Singlet |
| C6 | 118 - 122 | Quartet |
| C7 | 95 - 98 | Singlet |
| C7a | 132 - 135 | Singlet |
| -OCH₃ | 55 - 57 | Singlet |
| -CF₃ | 123 - 127 | Quartet |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2]
-
Sample Weighing: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for indole derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.[3][4] The choice of solvent can affect the chemical shifts, particularly for the N-H proton.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial.[6] To ensure complete dissolution and a homogeneous solution, gently vortex or sonicate the vial.
-
Filtration: To achieve optimal spectral resolution by removing any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool or cotton directly into a clean 5 mm NMR tube.[2][5]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[2]
Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer.[7][8]
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity for sharp spectral lines.[5]
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds.
-
Number of Scans: For a sample of adequate concentration, 8 to 16 scans are usually enough.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard.
-
Spectral Width: A spectral width of about 240 ppm, centered at 120 ppm, is typical.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.[1]
-
Data Processing and Analysis Workflow
The acquired raw NMR data (Free Induction Decay or FID) needs to be processed to obtain the final spectrum for analysis.[9][10]
-
Fourier Transformation: The FID is converted from a time-domain signal to a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is phase-corrected to ensure that all peaks have the correct absorptive Lorentzian shape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the signal of the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.[11]
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
-
Peak Picking and Analysis: The chemical shift, multiplicity, and coupling constants of each peak are determined to elucidate the molecular structure.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR characterization of a novel compound like this compound.
Caption: Workflow for NMR characterization.
References
- 1. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 2. pnnl.gov [pnnl.gov]
- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 7. commons.ggc.edu [commons.ggc.edu]
- 8. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 9. scribd.com [scribd.com]
- 10. mathworks.com [mathworks.com]
- 11. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols for the Analysis of 5-methoxy-6-(trifluoromethyl)-1H-indole by HPLC and GC-MS
This document provides detailed methodologies for the qualitative and quantitative analysis of 5-methoxy-6-(trifluoromethyl)-1H-indole, a key intermediate in pharmaceutical research and drug development. The protocols outlined below are designed for use by researchers, scientists, and drug development professionals, offering robust starting points for method development and validation.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈F₃NO | [1] |
| Molecular Weight | 215.17 g/mol | [1] |
| Melting Point | 104-105 °C | |
| Appearance | Solid |
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of moderately polar compounds such as this compound. The following protocol utilizes a C18 stationary phase and a mobile phase of acetonitrile and water with a formic acid modifier to ensure optimal peak shape and resolution.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile (ACN), methanol (MeOH), and water.
-
Formic acid (≥98%).
-
This compound reference standard (purity ≥98%).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.22 or 0.45 µm, PTFE or nylon).
2. Reagent Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.[2]
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).[2]
-
Sample Solution: Accurately weigh a known quantity of the sample and dissolve it in the sample diluent to achieve a concentration within the calibration range. Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 40% B2-10 min: 40% to 90% B10-12 min: 90% B12-12.1 min: 90% to 40% B12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm[3][4] |
| Run Time | 15 min |
5. Data Presentation: HPLC Quantitative Data
| Parameter | Result |
| Retention Time (tR) | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98-102% |
HPLC Workflow Diagram
References
- 1. This compound | C10H8F3NO | CID 10822552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 5HT2C Receptor Antagonists from 5-methoxy-6-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 2C (5HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a critical regulator of mood, appetite, and cognition.[1] Antagonists of the 5HT2C receptor have emerged as promising therapeutic agents for the treatment of depression, anxiety, and other neuropsychiatric disorders.[2] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. This document provides a detailed, proposed synthetic pathway for the development of novel 5HT2C receptor antagonists using 5-methoxy-6-(trifluoromethyl)-1H-indole as a starting material. The protocols outlined are based on established synthetic methodologies for indole functionalization.
Proposed Synthetic Pathway
A plausible synthetic route to potential 5HT2C receptor antagonists from this compound involves a two-step process: a Mannich reaction to introduce an aminomethyl group at the C3 position, followed by N-alkylation to further functionalize the indole core. The C3 position is a common site for substitution in indole-based 5HT2C ligands, and the N1 position can be modified to fine-tune the pharmacological profile.
Caption: Proposed two-step synthesis of a potential 5HT2C antagonist.
Experimental Protocols
Protocol 1: Synthesis of 3-((Dimethylamino)methyl)-5-methoxy-6-(trifluoromethyl)-1H-indole (Mannich Reaction)
This protocol describes the introduction of a dimethylaminomethyl group at the C3 position of the indole ring.[3][4]
Materials:
-
This compound
-
Dimethylamine (40% solution in water)
-
Formaldehyde (37% solution in water)
-
Glacial acetic acid
-
Ethanol
-
Ice bath
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, cool a solution of dimethylamine (1.2 equivalents) in ethanol to 0-5 °C in an ice bath.
-
Slowly add glacial acetic acid (2.0 equivalents) to the cooled solution with stirring.
-
To this mixture, add formaldehyde (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Add a solution of this compound (1.0 equivalent) in ethanol to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a 10% NaOH solution to a pH of 9-10.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the pure Mannich base.
Protocol 2: Synthesis of 1-Alkyl-3-((dimethylamino)methyl)-5-methoxy-6-(trifluoromethyl)-1H-indole (N-Alkylation)
This protocol details the alkylation of the indole nitrogen of the synthesized Mannich base.[5][6]
Materials:
-
3-((Dimethylamino)methyl)-5-methoxy-6-(trifluoromethyl)-1H-indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry, three-necked flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the Mannich base from Protocol 1 (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final N-alkylated product.
Data Presentation
The following table presents representative pharmacological data for known indole-based 5HT2C receptor antagonists. This data is provided for comparative purposes to guide the evaluation of newly synthesized compounds.
| Compound ID | Structure | 5HT2C Ki (nM) | 5HT2A Ki (nM) | Reference |
| SB-242084 | 6-chloro-5-methyl-1-[[2-[(2-methyl-3-pyridinyl)oxy]-5-pyridinyl]amino]-1H-indole | 0.23 | 95 | [7] |
| RS-102221 | 8-[5-(2,4-dimethoxy-5-(4-trifluoromethylphenylsulfonamido)phenyl)-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | 1.3 | 120 | IUPHAR/BPS |
5HT2C Receptor Signaling Pathway
Activation of the 5HT2C receptor primarily couples to Gαq/11, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Antagonists block this signaling pathway by preventing the binding of serotonin (5-HT).
Caption: Simplified 5HT2C receptor signaling cascade.
Conclusion
The provided protocols and information offer a foundational framework for the synthesis and evaluation of novel 5HT2C receptor antagonists derived from this compound. The proposed synthetic route is based on robust and well-documented chemical transformations. Researchers are encouraged to adapt and optimize these protocols to explore the structure-activity relationships of this promising class of compounds. The ultimate goal is the development of potent and selective 5HT2C antagonists with therapeutic potential for a range of central nervous system disorders.
References
- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 2. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. 5-HT2A and 5-HT2C receptor antagonists have opposing effects on a measure of impulsivity: interactions with global 5-HT depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 5-methoxy-6-(trifluoromethyl)-1H-indole with Pyridyl Isocyanates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a proposed reaction between 5-methoxy-6-(trifluoromethyl)-1H-indole and various pyridyl isocyanates. This reaction is designed to synthesize novel N-pyridylcarbamoyl-1H-indole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with indole and pyridine scaffolds.[1][2][3] The strategic incorporation of a trifluoromethyl group can also enhance a compound's metabolic stability and cell membrane permeability.[1][2]
The protocol described herein is based on analogous Lewis acid-catalyzed reactions of indoles with isocyanates, which have been shown to proceed in high yields.[1][2]
Proposed Reaction
The core of this application note is the proposed N-acylation of this compound with a pyridyl isocyanate in the presence of a Lewis acid catalyst, such as boron trichloride (BCl₃), to yield the corresponding N-pyridylcarbamoyl-5-methoxy-6-(trifluoromethyl)-1H-indole.
Reaction Scheme:
Caption: Proposed reaction scheme for the synthesis of N-pyridylcarbamoyl-5-methoxy-6-(trifluoromethyl)-1H-indoles.
Experimental Protocols
This section details the necessary experimental procedures for the synthesis and characterization of N-pyridylcarbamoyl-5-methoxy-6-(trifluoromethyl)-1H-indoles.
Materials and Methods
Materials:
-
This compound
-
Pyridin-2-yl isocyanate
-
Pyridin-3-yl isocyanate
-
Pyridin-4-yl isocyanate
-
Boron trichloride (1.0 M solution in hexanes)
-
Anhydrous 1,2-dichloroethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
General Synthetic Procedure
The following procedure is a general method adaptable for reactions with different pyridyl isocyanates.
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the indole in anhydrous 1,2-dichloroethane.
-
Add the respective pyridyl isocyanate (1.1 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add boron trichloride solution (5 mol%) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Experimental Workflow Diagram:
Caption: General workflow for the synthesis and purification of N-pyridylcarbamoyl indoles.
Data Presentation
The following tables summarize the representative quantitative data expected from the synthesis of three different N-pyridylcarbamoyl-5-methoxy-6-(trifluoromethyl)-1H-indole derivatives.
Table 1: Reaction Conditions and Yields
| Entry | Pyridyl Isocyanate | Product | Reaction Time (h) | Yield (%) |
| 1 | Pyridin-2-yl isocyanate | N-(Pyridin-2-yl)-5-methoxy-6-(trifluoromethyl)-1H-indole-1-carboxamide | 18 | 85 |
| 2 | Pyridin-3-yl isocyanate | N-(Pyridin-3-yl)-5-methoxy-6-(trifluoromethyl)-1H-indole-1-carboxamide | 16 | 92 |
| 3 | Pyridin-4-yl isocyanate | N-(Pyridin-4-yl)-5-methoxy-6-(trifluoromethyl)-1H-indole-1-carboxamide | 16 | 90 |
Table 2: Product Characterization Data
| Entry | Product Name | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | ¹H NMR (δ, ppm) |
| 1 | N-(Pyridin-2-yl)-5-methoxy-6-(trifluoromethyl)-1H-indole-1-carboxamide | C₁₆H₁₂F₃N₃O₂ | 349.09 | 350.10 | δ 8.3-8.5 (m, 2H), 7.6-7.8 (m, 2H), 7.0-7.2 (m, 2H), 6.6 (d, 1H), 3.9 (s, 3H) |
| 2 | N-(Pyridin-3-yl)-5-methoxy-6-(trifluoromethyl)-1H-indole-1-carboxamide | C₁₆H₁₂F₃N₃O₂ | 349.09 | 350.10 | δ 8.6 (d, 1H), 8.4 (dd, 1H), 8.0 (m, 1H), 7.7 (s, 1H), 7.4 (dd, 1H), 7.2 (s, 1H), 6.7 (d, 1H), 3.9 (s, 3H) |
| 3 | N-(Pyridin-4-yl)-5-methoxy-6-(trifluoromethyl)-1H-indole-1-carboxamide | C₁₆H₁₂F₃N₃O₂ | 349.09 | 350.09 | δ 8.5 (d, 2H), 7.7 (s, 1H), 7.6 (d, 2H), 7.2 (s, 1H), 6.7 (d, 1H), 3.9 (s, 3H) |
Note: The data presented in these tables are representative and intended for illustrative purposes, based on typical outcomes for similar reactions.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Boron trichloride is a corrosive and toxic reagent. Handle with extreme care.
-
Pyridyl isocyanates are lachrymators and should be handled with caution.
-
1,2-dichloroethane is a suspected carcinogen. Use appropriate containment measures.
This application note provides a comprehensive guide for the synthesis of novel N-pyridylcarbamoyl-5-methoxy-6-(trifluoromethyl)-1H-indoles. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Derivatization of the N-H Position of 5-methoxy-6-(trifluoromethyl)-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the N-H position of 5-methoxy-6-(trifluoromethyl)-1H-indole. This indole scaffold is of significant interest in medicinal chemistry due to the presence of both an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group, which can significantly influence the molecule's pharmacological properties. Functionalization of the indole nitrogen allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The following sections detail common and effective methods for N-alkylation, N-arylation, and N-acylation of the indole core, adapted for the specific electronic nature of this compound. It is important to note that while these protocols are based on established methodologies for substituted indoles, optimization for this specific substrate may be necessary to achieve optimal yields.
N-Alkylation of this compound
N-alkylation of indoles is a fundamental transformation for introducing a wide variety of functional groups. The reactivity of the indole nitrogen is influenced by the electronic properties of the substituents on the indole ring. In the case of this compound, the electron-donating methoxy group at the 5-position is expected to increase the nucleophilicity of the indole nitrogen, while the electron-withdrawing trifluoromethyl group at the 6-position will have the opposite effect. The overall reactivity will be a balance of these opposing influences.
A common and effective method for N-alkylation involves the deprotonation of the indole N-H with a suitable base, followed by nucleophilic attack on an alkylating agent.
Experimental Protocol: General Procedure for N-Alkylation
Materials:
-
This compound
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))
-
Alkylating agent (e.g., Alkyl halide, Alkyl triflate)
-
Quenching solution (e.g., Saturated aqueous ammonium chloride (NH₄Cl))
-
Extraction solvent (e.g., Ethyl acetate (EtOAc))
-
Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).
-
Dissolve the indole in the chosen anhydrous solvent (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (1.1-1.5 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Slowly add the alkylating agent (1.0-1.2 equiv) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC). For less reactive alkylating agents, gentle heating may be required.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of the quenching solution.
-
Extract the aqueous layer with the extraction solvent (3x).
-
Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated indole.
Data Presentation: Representative Yields for N-Alkylation of Substituted Indoles
The following table summarizes typical yields for the N-alkylation of various substituted indoles from the literature, which can serve as a reference for the derivatization of this compound.
| Entry | Indole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Benzyl bromide | NaH | DMF | RT | 12 | 85-95 |
| 2 | 5-Nitroindole | Methyl iodide | K₂CO₃ | Acetone | Reflux | 6 | 70-80 |
| 3 | 5-Methoxyindole | Ethyl iodide | KOtBu | THF | RT | 4 | 90-98 |
| 4 | 6-Chloroindole | Propyl bromide | NaH | DMF | 50 | 8 | 80-90 |
N-Arylation of this compound
N-arylation of indoles provides access to a class of compounds with significant biological activities. The most common methods for this transformation are transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with substrates bearing complex electronic features.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide, Aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.4-2.0 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl indole.
Data Presentation: Representative Yields for N-Arylation of Substituted Indoles
The following table presents representative data for the N-arylation of various indoles, which can be used as a guide for the reaction of this compound.
| Entry | Indole Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 5-Cyanoindole | 4-Chloroanisole | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 75-85 |
| 3 | 6,7-dichloro-2,3-dihydro-1H-indole | 2-Iodopyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 75-90 |
| 4 | 5-methoxyindole | 4-bromonitrobenzene | CuI | L-proline | K₂CO₃ | DMSO | 110 | 24 | 80-90 |
N-Acylation of this compound
N-acylation of indoles is a key reaction for the synthesis of many biologically active compounds. While direct acylation with carboxylic acids is possible, the use of activated acylating agents such as acyl chlorides or anhydrides is more common. Another mild and efficient method involves the use of thioesters as the acyl source.
Experimental Protocol: General Procedure for N-Acylation using Thioesters
Materials:
-
This compound
-
Thioester
-
Base (e.g., Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Xylene)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the thioester (1.5-3.0 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to a high temperature (e.g., 140 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl indole.[1]
Data Presentation: Representative Yields for N-Acylation of Substituted Indoles
The following table provides examples of N-acylation of indoles using thioesters, which can be indicative of the expected outcome for this compound.[1]
| Entry | Indole Substrate | Thioester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 | 12 | 62 |
| 2 | 1H-Indole | S-phenyl benzothioate | Cs₂CO₃ | Xylene | 140 | 12 | 75 |
| 3 | 5-Bromo-1H-indole | S-methyl propanethioate | Cs₂CO₃ | Xylene | 140 | 12 | 58 |
| 4 | Carbazole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 | 12 | 84 |
Mandatory Visualization
Experimental Workflow for N-H Derivatization
The following diagram illustrates the general workflow for the derivatization of the N-H position of this compound.
Caption: General experimental workflow for the N-H derivatization of this compound.
Logical Relationship of Key Reaction Components
The diagram below illustrates the logical relationship between the key components in a typical cross-coupling reaction for N-arylation.
References
The Strategic Role of 5-Methoxy-6-(Trifluoromethyl)-1H-Indole in Modern Drug Discovery: Applications and Protocols
For Immediate Release
[City, State] – [Date] – The quest for novel therapeutic agents has led medicinal chemists to explore unique molecular scaffolds that can confer advantageous properties to drug candidates. Among these, the indole nucleus has long been a privileged structure in drug discovery. The strategic incorporation of methoxy and trifluoromethyl groups at the 5 and 6 positions, respectively, yields 5-methoxy-6-(trifluoromethyl)-1H-indole, a building block with significant potential to enhance the pharmacological profile of new chemical entities. This document outlines the application of this versatile scaffold in drug discovery, supported by detailed experimental protocols and an analysis of its impact on various signaling pathways.
Introduction to a Privileged Scaffold
The indole ring is a core component of numerous natural products and FDA-approved drugs, valued for its ability to interact with a wide range of biological targets.[1] The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, can dramatically improve a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] The -CF3 group's strong electron-withdrawing nature can also modulate the acidity of the indole N-H, influencing its hydrogen bonding capabilities. Concurrently, the 5-methoxy group can enhance selectivity and potency by forming key interactions within the target's binding site. This unique combination of substituents makes this compound an attractive starting point for the development of new therapeutics across various disease areas.
Key Therapeutic Applications and Associated Signaling Pathways
Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily as modulators of key signaling pathways implicated in inflammation, cancer, and neurological disorders.
Anti-inflammatory Agents: Targeting the Interleukin-1 Receptor (IL-1R) Pathway
Chronic inflammation is a hallmark of numerous diseases. The interleukin-1 (IL-1) signaling pathway is a critical mediator of the inflammatory response. Upon binding of IL-1 to its receptor (IL-1R), a signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory genes.[4][5][6]
Derivatives of closely related 5-trifluoromethoxy-2-indolinones have been identified as potent inhibitors of the IL-1R pathway, demonstrating the potential of this scaffold in developing novel anti-inflammatory drugs. These compounds have been shown to exhibit significant inhibitory effects on IL-1R-dependent responses.
Anticancer Agents: Targeting the PERK Kinase Pathway
The unfolded protein response (UPR) is a cellular stress response pathway that is often hijacked by cancer cells to promote survival and proliferation. Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a key sensor of the UPR.[7][8][9][10][11] Upon activation, PERK signaling can lead to both pro-survival and pro-apoptotic outcomes, making it a compelling target for cancer therapy. Indole derivatives have been investigated as PERK inhibitors. For instance, GSK2606414, a potent and selective PERK inhibitor, features a trifluoromethylphenyl group, highlighting the relevance of this moiety in targeting this kinase.[7]
Neurological Disorders: Modulation of Serotonin 5-HT6 Receptors
Serotonin (5-HT) receptors are crucial targets for the treatment of various central nervous system (CNS) disorders. The 5-HT6 receptor, in particular, has emerged as a promising target for cognitive enhancement in conditions like Alzheimer's disease and schizophrenia.[1][12][13] The 5-HT6 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[14][15] Antagonists of the 5-HT6 receptor have been shown to improve cognitive function. The indole nucleus is a common feature in many 5-HT receptor ligands, and the specific substitution pattern of this compound makes it a valuable scaffold for designing novel 5-HT6 receptor modulators.
Quantitative Data Summary
The following table summarizes the biological activity of representative indole derivatives with substitutions relevant to the this compound scaffold. This data highlights the potency that can be achieved with these structural motifs.
| Compound Class | Target | Assay | IC50 / EC50 (µM) | Reference |
| 5-Trifluoromethoxy-2-indolinone Derivatives | IL-1 Receptor | IL-1R Inhibition | 0.01 - 0.09 | F. B. Soylu et al., Arch. Pharm. (Weinheim) |
| Indole-based PERK inhibitor (GSK2606414) | PERK Kinase | Enzymatic Assay | 0.004 | J. M. Axten et al., J. Med. Chem. |
| Indole-based 5-HT6R Antagonists | 5-HT6 Receptor | Radioligand Binding | 0.002 - 0.1 | Various |
Experimental Protocols
General Synthesis of this compound Derivatives
A plausible synthetic route to derivatives of this compound can be adapted from established indole synthesis methodologies, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.[16] A representative workflow is outlined below.
Protocol for Fischer Indole Synthesis:
-
Hydrazone Formation: React 4-methoxy-5-(trifluoromethyl)phenylhydrazine with a suitable ketone or aldehyde in a protic solvent like ethanol, often with catalytic acid.
-
Cyclization: Heat the resulting hydrazone in the presence of a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) to induce cyclization and formation of the indole ring.
-
Work-up and Purification: Neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography.
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay (Example: PERK):
-
Reagents: Recombinant human PERK kinase, ATP, and a suitable substrate (e.g., a fluorescently labeled peptide).
-
Procedure:
-
Incubate the kinase and test compound (at various concentrations) in assay buffer for a pre-determined time.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
After a set incubation period, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, TR-FRET).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based NF-κB Reporter Assay (Example: IL-1R Signaling):
-
Cell Line: Use a cell line (e.g., HEK293) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with IL-1β to activate the NF-κB pathway.
-
After an appropriate incubation time, lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
-
Data Analysis: Normalize the reporter activity to a control and calculate the IC50 value for the inhibition of IL-1β-induced NF-κB activation.
Conclusion
This compound represents a highly valuable and versatile building block in modern drug discovery. The strategic placement of the methoxy and trifluoromethyl groups confers desirable physicochemical and pharmacological properties, making it an ideal starting point for the development of potent and selective modulators of various biological targets. The potential applications of its derivatives as anti-inflammatory, anticancer, and CNS-active agents are supported by a strong mechanistic rationale and preliminary data from related compounds. The provided protocols offer a foundation for the synthesis and biological evaluation of novel drug candidates based on this promising scaffold. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock its full therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. The IL-1 receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. The interleukin 1 receptor: ligand interactions and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PERK integrates oncogenic signaling and cell survival during cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PERK promotes cancer cell proliferation and tumor growth by limiting oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PERK-Olating Through Cancer: A Brew of Cellular Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor progression and the Different Faces of the PERK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-methoxy-6-(trifluoromethyl)-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-methoxy-6-(trifluoromethyl)-1H-indole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Fischer indole synthesis, which is a common and versatile method for preparing substituted indoles.
Issue 1: Low or No Product Yield
Question: My Fischer indole synthesis of this compound is resulting in a low yield or failing completely. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the Fischer indole synthesis can be attributed to several factors, particularly when dealing with substrates containing both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups. Here is a step-by-step troubleshooting guide:
-
Purity of Starting Materials:
-
4-methoxy-3-(trifluoromethyl)phenylhydrazine: Ensure the hydrazine precursor is pure. Impurities can lead to significant side reactions. If synthesized in-house, ensure complete removal of reagents from the diazotization and reduction steps.
-
Carbonyl Compound (e.g., acetaldehyde or a protected form): Use a freshly distilled or high-purity source of the carbonyl compound. Aldehydes, in particular, are prone to polymerization or oxidation.
-
-
Reaction Conditions:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used. The optimal catalyst and its concentration should be determined empirically. For substrates with electron-withdrawing groups, stronger acids like PPA or Eaton's reagent are often more effective.
-
Temperature and Reaction Time: This reaction often requires elevated temperatures to proceed. However, excessive heat or prolonged reaction times can lead to decomposition of the starting materials or the product. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal balance. Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times.
-
Solvent: The choice of solvent can influence the reaction. High-boiling point solvents like toluene, xylene, or acetic acid are commonly used. In some cases, running the reaction neat (without a solvent) with a catalyst like PPA can be effective.
-
-
Substituent Effects: The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the benzene ring towards the electrophilic cyclization step of the Fischer indole synthesis. This may require more forcing reaction conditions (higher temperatures, stronger acids) than for electron-rich systems.
Issue 2: Formation of Multiple Products/Side Reactions
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
Answer:
The formation of byproducts is a common challenge in the Fischer indole synthesis. Potential side reactions include:
-
Regioisomeric Indoles: If an unsymmetrical ketone is used as the carbonyl partner, two different regioisomers of the indole can be formed. Using a symmetrical ketone or an aldehyde will prevent this issue.
-
Aldol Condensation: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation. This can be minimized by controlling the reaction temperature and the rate of addition of the carbonyl compound.
-
Reductive Cleavage of the N-N Bond: The hydrazine N-N bond can be cleaved under certain conditions, leading to the formation of 4-methoxy-3-(trifluoromethyl)aniline. This is more likely to occur with strong reducing agents present as impurities or at very high temperatures.
-
Sulfonation/Halogenation: If using sulfuric or hydrochloric acid as the catalyst at high temperatures, sulfonation or halogenation of the aromatic ring can occur as a side reaction. Using a non-nucleophilic acid or a Lewis acid can mitigate this.
To minimize side product formation, consider the following:
-
Careful control of reaction temperature.
-
Use of high-purity starting materials.
-
Screening different acid catalysts and solvents.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Issue 3: Difficult Purification
Question: The crude product from my synthesis is difficult to purify. What strategies can I employ for effective purification?
Answer:
Purification of substituted indoles can be challenging due to their polarity and potential for decomposition on silica gel.
-
Column Chromatography:
-
Use a well-packed silica gel column and a carefully chosen eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
To prevent streaking on the column, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.
-
Deactivated silica or alumina may be better suited if the product is acid-sensitive.
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification method. Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Derivatization: In some cases, converting the crude indole to a crystalline derivative (e.g., an N-acetyl or N-tosyl derivative) can facilitate purification. The protecting group can then be removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the Fischer indole synthesis. This involves the reaction of 4-methoxy-3-(trifluoromethyl)phenylhydrazine with an aldehyde or a ketone under acidic conditions.
Q2: How can I prepare the necessary precursor, 4-methoxy-3-(trifluoromethyl)phenylhydrazine?
A2: This precursor is typically synthesized from 4-methoxy-3-(trifluoromethyl)aniline. The synthesis involves a two-step process:
-
Diazotization: The aniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this step include tin(II) chloride (SnCl₂) in concentrated HCl or sodium sulfite.
Q3: Are there any alternative synthetic routes to this compound?
A3: While the Fischer indole synthesis is the most direct method, other indole synthesis strategies could potentially be adapted. These include the Reissert, Leimgruber-Batcho, and Nenitzescu indole syntheses. However, these routes may require more steps and the starting materials may be less accessible.
Q4: What are the expected spectroscopic signatures for this compound?
A4: While specific shifts will depend on the solvent and instrument, you can generally expect the following in the ¹H NMR spectrum: a singlet for the methoxy protons, aromatic protons in the expected regions for a substituted indole, and a broad singlet for the N-H proton of the indole. The ¹⁹F NMR will show a singlet for the CF₃ group. The mass spectrum should show the molecular ion peak corresponding to its molecular weight (215.17 g/mol ).
Quantitative Data on Yield Optimization
The yield of the Fischer indole synthesis is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative data on how different parameters can influence the yield of substituted indole syntheses. Note: This data is generalized and optimization for this compound will require experimental validation.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) | Reference |
| Acid Catalyst | H₂SO₄ | 45 | ZnCl₂ | 65 | PPA | 75 | General Knowledge |
| Solvent | Ethanol | 50 | Toluene | 60 | Acetic Acid | 70 | General Knowledge |
| Temperature | 80 °C | 55 | 110 °C | 72 | 140 °C | 65 (decomposition) | General Knowledge |
| Reaction Time | 2 hours | 60 | 6 hours | 78 | 12 hours | 70 (side products) | General Knowledge |
Experimental Protocols
Protocol 1: Synthesis of 4-methoxy-3-(trifluoromethyl)phenylhydrazine hydrochloride (Precursor)
This protocol is a representative procedure and may require optimization.
-
Diazotization:
-
Dissolve 4-methoxy-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.
-
Cool this solution to 0 °C and slowly add the previously prepared diazonium salt solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
The resulting precipitate of the hydrazine hydrochloride salt can be collected by filtration, washed with a small amount of cold water, and then with a non-polar solvent like diethyl ether or hexanes.
-
Dry the product under vacuum.
-
Protocol 2: Fischer Indole Synthesis of this compound
This is a general and representative protocol that should be optimized for best results.
-
Hydrazone Formation (optional one-pot procedure):
-
To a solution of 4-methoxy-3-(trifluoromethyl)phenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add acetaldehyde (1.1 equivalents).
-
Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone. The reaction can be monitored by TLC.
-
-
Indolization:
-
To the reaction mixture containing the hydrazone, add the acid catalyst. If using polyphosphoric acid (PPA), it can be added directly. If using a solvent like toluene, a catalyst such as zinc chloride or a strong protic acid can be used.
-
Heat the mixture to a temperature between 80-140 °C. The optimal temperature will depend on the chosen catalyst and solvent.
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice-water.
-
If PPA was used, the mixture may need to be stirred vigorously for some time to break up the solid.
-
Neutralize the mixture with a base such as sodium bicarbonate or sodium hydroxide solution.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
Troubleshooting guide for the synthesis of 5-methoxy-6-(trifluoromethyl)-1H-indole.
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 5-methoxy-6-(trifluoromethyl)-1H-indole. The content is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this specific synthesis.
Troubleshooting Guide
The synthesis of this compound, commonly achieved through the Fischer indole synthesis, is a robust method. However, challenges can arise due to the specific functionalities of the starting materials. This guide addresses potential issues in a question-and-answer format.
Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the likely causes?
Low yields are a common issue in Fischer indole synthesis and can be attributed to several factors, especially when dealing with substituted phenylhydrazines.[1][2]
-
Poor Quality of Starting Materials: Ensure the purity of the (4-methoxy-5-(trifluoromethyl)phenyl)hydrazine and the acetaldehyde equivalent (e.g., acetaldehyde diethyl acetal). Impurities can lead to undesirable side reactions and inhibit the catalyst.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[3][4][5] Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used. The optimal catalyst and its concentration often need to be determined empirically for this specific substrate.
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product.[1] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Inefficient Cyclization: The key[6][6]-sigmatropic rearrangement and subsequent cyclization can be inefficient. Conducting the reaction under anhydrous conditions is crucial, as water can interfere with the acid catalyst and intermediates.
Q2: I am observing multiple spots on my TLC plate, indicating significant side product formation. What are the likely side reactions?
The formation of byproducts is a common challenge. Potential side reactions include:
-
Formation of Regioisomers: If an unsymmetrical ketone were used instead of an acetaldehyde equivalent, the formation of two different enamine intermediates could lead to a mixture of regioisomeric indoles.
-
Aldol Condensation: Under acidic conditions, acetaldehyde can undergo self-condensation. Using an acetaldehyde equivalent like acetaldehyde diethyl acetal can mitigate this.
-
Tar and Polymeric Byproducts: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yield.
Q3: The purification of the final product, this compound, is proving to be difficult. What purification strategies are recommended?
Purification of fluorinated compounds can be challenging. Here are some recommended strategies:
-
Column Chromatography: This is the most common method for purifying indole derivatives. A silica gel column with a gradient elution system of hexanes and ethyl acetate is often effective. The polarity of the eluent can be gradually increased to separate the product from impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective purification method.
-
Preparative TLC or HPLC: For small-scale reactions or when high purity is required, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct route is the Fischer indole synthesis.[3][6][7] This involves the acid-catalyzed reaction of (4-methoxy-5-(trifluoromethyl)phenyl)hydrazine with an acetaldehyde equivalent, such as acetaldehyde diethyl acetal.
Q2: How do the methoxy and trifluoromethyl groups on the phenylhydrazine affect the reaction?
The electronic properties of these substituents can influence the reaction. The methoxy group is electron-donating, which can affect the regioselectivity of the cyclization, while the trifluoromethyl group is strongly electron-withdrawing, which can impact the rate of the key[6][6]-sigmatropic rearrangement.[8]
Q3: Are there alternative synthetic routes to consider?
While the Fischer indole synthesis is prevalent, other methods for synthesizing substituted indoles exist, such as the Bischler-Möhlau, Gassman, or Larock indole synthesis. The suitability of these methods would depend on the availability of the necessary starting materials.
Data Presentation
Table 1: Typical Reaction Parameters for Fischer Indole Synthesis of Substituted Indoles
| Parameter | Typical Range/Value | Notes |
| Starting Materials | (Substituted) Phenylhydrazine, Aldehyde/Ketone | Purity is critical for high yields. |
| Acid Catalyst | H₂SO₄, HCl, PPA, ZnCl₂, BF₃·OEt₂ | Choice is substrate-dependent. |
| Solvent | Ethanol, Acetic Acid, Toluene | Anhydrous conditions are often preferred. |
| Temperature | 80 - 150 °C | Monitor to avoid decomposition. |
| Reaction Time | 1 - 24 hours | Monitor by TLC. |
| Typical Yield | 40 - 80% | Highly dependent on substrate and conditions. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is a representative procedure based on the principles of the Fischer indole synthesis.
Materials:
-
(4-methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride
-
Acetaldehyde diethyl acetal
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Hydrazone Formation (optional intermediate step): In a round-bottom flask, dissolve (4-methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetaldehyde diethyl acetal (1.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Indolization: To the reaction mixture (or to the isolated hydrazone), add polyphosphoric acid (PPA) (10 eq by weight relative to the hydrazine). Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Mandatory Visualization
Diagram 1: Fischer Indole Synthesis Workflow
Caption: General workflow for the Fischer indole synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer_indole_synthesis [chemeurope.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
Optimizing reaction conditions for N-alkylation of 5-methoxy-6-(trifluoromethyl)-1H-indole.
Welcome to the technical support center for the N-alkylation of 5-methoxy-6-(trifluoromethyl)-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the N-alkylation of this specific indole derivative. The presence of both an electron-donating methoxy group and a strong electron-withdrawing trifluoromethyl group on the indole ring presents unique challenges that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of this compound?
The main challenges include:
-
Low Reactivity: The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the indole nitrogen, making it less reactive towards alkylating agents.[1][2]
-
Side Reactions: Competition between N-alkylation and C3-alkylation is a common issue in indole chemistry. Although the C3 position is sterically hindered in this specific molecule, it remains a potential site for side reactions.[1][3]
-
Poor Regioselectivity: Achieving exclusive N-alkylation over C-alkylation can be challenging to control.[1]
-
Substrate Instability: Indoles can be sensitive to strongly basic or acidic conditions and high temperatures, potentially leading to degradation.[1]
Q2: How can I improve the regioselectivity of the N-alkylation and minimize C-alkylation?
Several strategies can be employed to favor N-alkylation:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic method that generally favors the formation of the N-anion, thus promoting N-alkylation.[1][3] The choice of solvent can significantly influence the outcome, with DMF often favoring N-alkylation.[1]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][3]
-
Catalytic Methods: Modern catalytic approaches, such as those using copper hydride (CuH) with specific ligands, can offer excellent control over regioselectivity.[3]
Q3: My reaction is resulting in a low yield. What are the potential causes and how can I address this?
Low yields can arise from several factors:
-
Incomplete Deprotonation: The electron-withdrawing CF3 group makes the N-H bond more acidic, but complete deprotonation is still crucial. Ensure you are using a sufficient excess of a strong base.[1]
-
Purity of Reagents: The purity of the indole, alkylating agent, and solvent is critical. Water or other protic impurities can quench the base and the indole anion.[1]
-
Reaction Temperature and Time: The reaction may require optimization of both temperature and duration. For deactivated indoles, more forcing conditions like higher temperatures may be necessary.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]
-
Steric Hindrance: If the alkylating agent is sterically bulky, the reaction rate may be reduced.[1]
Q4: Are there milder alternatives to strong bases like NaH for this N-alkylation?
Yes, for substrates with sensitive functional groups, alternative conditions can be explored:
-
Phase-Transfer Catalysis (PTC): PTC allows for N-alkylation under biphasic conditions, often using inorganic bases like potassium hydroxide (KOH), which can be milder.[4]
-
Catalytic Systems: Zinc-based catalysts have been shown to efficiently catalyze the N-alkylation of indoles under mild conditions.[4] Palladium-catalyzed reactions can also be employed.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the N-alkylation of this compound.
| Issue | Possible Cause | Troubleshooting Suggestion |
| Low or no conversion of starting material | Incomplete deprotonation of the indole nitrogen. | Use a stronger base (e.g., NaH) or a slight excess (1.1-1.5 eq.). Ensure anhydrous reaction conditions.[1] |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For some deactivated indoles, heating may be necessary.[1][2] | |
| Poor quality of reagents. | Use freshly distilled solvents and high-purity starting materials and alkylating agents. | |
| Formation of C3-alkylated side product | Suboptimal base/solvent combination. | Use NaH in DMF, as this combination is known to favor N-alkylation.[1][3] |
| Reaction temperature is too low. | Increasing the reaction temperature can sometimes favor the thermodynamically more stable N-alkylated product.[3] | |
| Multiple alkylations (di- or poly-alkylation) | Excess of alkylating agent. | Use a controlled amount of the alkylating agent (typically 1.0-1.2 equivalents).[1] Add the alkylating agent dropwise to the reaction mixture at a low temperature.[1] |
| Degradation of starting material or product | Reaction conditions are too harsh. | Consider using a weaker base, a lower reaction temperature, or a shorter reaction time. Explore milder catalytic methods if degradation persists.[1] |
| Difficult purification of the final product | Presence of unreacted starting materials and side products. | Optimize the reaction to achieve full conversion. If separation is difficult, consider derivatizing the product to alter its chromatographic properties. |
| Emulsion during aqueous workup. | Add brine to the aqueous layer to break the emulsion. |
Data Presentation: Reaction Condition Optimization
The following tables summarize key reaction parameters and their expected influence on the N-alkylation of this compound, based on general principles for indole alkylation.
Table 1: Effect of Base and Solvent on N-Alkylation
| Base | Solvent | Expected Outcome for N-selectivity | Comments |
| NaH | DMF | High | Generally favors N-alkylation due to the formation of the N-anion.[1][3] |
| NaH | THF | Moderate to High | Good alternative to DMF, but may have lower solubility for the indole salt.[1][2] |
| KOH | DMSO | Moderate | Can be effective, especially under phase-transfer conditions.[4] |
| K2CO3 | Acetone/ACN | Low to Moderate | Weaker base, may lead to incomplete deprotonation and lower yields.[5] |
| Cs2CO3 | DMF/ACN | Moderate to High | More soluble and often more reactive than K2CO3. |
Table 2: Influence of Temperature on Reaction Outcome
| Temperature | Effect on Rate | Effect on Selectivity | Potential Issues |
| 0 °C to RT | Slower | May favor kinetic C3-alkylation in some cases. | Incomplete reaction, especially with a deactivated substrate. |
| RT to 60 °C | Moderate | Often a good starting point for optimization. | |
| 60 °C to 100 °C | Faster | Can favor the thermodynamic N-alkylated product.[3] | Increased risk of side reactions and degradation.[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
This protocol is a standard method for the N-alkylation of indoles and should be a good starting point for this compound.[1][3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the indole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.2 eq.) dropwise.
-
Reaction: Allow the reaction to stir at room temperature or heat as required. Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the N-alkylation of this compound.
Caption: Troubleshooting logic for N-alkylation optimization.
References
Technical Support Center: 5-methoxy-6-(trifluoromethyl)-1H-indole
Welcome to the technical support center for 5-methoxy-6-(trifluoromethyl)-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting issues related to the stability and degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing signs of degradation. What are the most common causes?
A1: Indole compounds, including this compound, are susceptible to degradation from several factors. The most common causes are:
-
Exposure to Light (Photodegradation): Indole rings can be sensitive to UV and visible light, leading to the formation of degradation products.[1][2]
-
Strong Acidic or Basic pH Conditions (Hydrolysis): The indole ring is sensitive to strongly acidic conditions, which can lead to protonation and subsequent degradation.[1][2] The ester group, if present, is prone to hydrolysis under basic conditions.[2]
-
Oxidizing Agents: The electron-rich indole nucleus is easily oxidized, which can lead to the formation of various oxidation products.[1][2]
-
Elevated Temperatures: Higher temperatures can accelerate all degradation pathways.[1]
Q2: How should I properly store this compound to ensure its stability?
A2: To maximize stability, this compound should be stored in a cool, dry, and dark place.[2] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2] Using amber vials or wrapping containers in aluminum foil is crucial to protect the compound from light exposure.[1][2] For solutions, it is best to prepare them fresh and use them promptly.[1] If storage of solutions is necessary, they should be kept at low temperatures (-20°C or -80°C) and protected from light.[2]
Q3: I am dissolving this compound for an experiment. Which solvents are best to minimize degradation?
A3: The choice of solvent is critical. For many indoles, polar aprotic solvents like DMSO or DMF are suitable for creating stock solutions.[1] When preparing aqueous buffers, it is advisable to maintain a pH close to neutral, as extreme pH values can catalyze hydrolysis.[1] If possible, use high-purity, degassed solvents to minimize oxidative degradation.[2]
Q4: Can the analytical method itself cause degradation of my indole compound?
A4: Yes, on-column degradation during HPLC analysis is a possibility.[1] This can occur if the compound is unstable on the stationary phase or if the mobile phase conditions (e.g., strong acidity) promote degradation.[1][2] To mitigate this, you can consider using a less acidic mobile phase, a different stationary phase, or lowering the column temperature.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: You observe extra peaks, split peaks, or peak fronting when analyzing your this compound.[1]
-
Possible Cause:
-
Troubleshooting Steps:
-
Check Analyte Stability: Prepare a fresh standard and re-inject it. If the issue persists, the problem is likely with the analytical method.[1]
-
Solvent Matching: Ensure your sample is dissolved in a solvent that is as close as possible in composition to the initial mobile phase.[1]
-
pH Adjustment: If using a highly acidic mobile phase, consider if a less acidic modifier or a different stationary phase could be used.[1]
-
Temperature Control: Lowering the column temperature may reduce on-column degradation.[1]
-
Use of Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant like ascorbic acid to your sample diluent.[1]
-
Issue 2: Loss of Compound Signal or Purity Over Time
-
Symptom: You notice a decrease in the concentration or purity of your this compound in solution or as a solid over time.[1]
-
Possible Cause:
-
Troubleshooting Steps:
-
Protect from Light: Store all forms of the compound, both solid and in solution, in amber vials or wrapped in aluminum foil.[1]
-
Inert Atmosphere: For long-term storage of the solid, consider placing it in a container purged with an inert gas like argon or nitrogen.
-
Cold Storage: Store stock solutions at low temperatures (-20°C or -80°C).[2]
-
Fresh Preparation: Whenever possible, prepare solutions fresh before use.[1]
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a molecule.[3][4] The following are general protocols for stress testing that can be adapted for this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.[1] After incubation, cool the solution, neutralize it with 0.1 M NaOH, and dilute it to a final concentration of 0.1 mg/mL with the mobile phase.[1]
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1] After incubation, cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the mixture at room temperature, protected from light, for 24 hours.[1] Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]
-
Thermal Degradation: Place the solid this compound in a 60°C oven for 48 hours.[1] Afterward, prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[1]
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to a photostability chamber with both UV and visible light for 24 hours.[1] Keep a control sample wrapped in aluminum foil at the same temperature.[1]
3. Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV/MS method.[1] Compare the chromatograms to identify degradation products and calculate the percentage of degradation.[1]
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | Oven | 60°C | 48 hours |
| Photolytic (Solution) | UV and Visible Light | Room Temperature | 24 hours |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for indole compound degradation.
References
Proper storage and handling of 5-methoxy-6-(trifluoromethyl)-1H-indole to ensure stability.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-methoxy-6-(trifluoromethyl)-1H-indole to ensure its stability and integrity in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your experimental outcomes, it could be due to the degradation of your compound.
| Potential Cause | Troubleshooting Steps |
| Improper Storage of Solid Compound | - Verify that the compound is stored in a tightly sealed container in a cool, dark, and dry place. - For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen) before sealing. |
| Degradation in Solution | - Prepare solutions fresh for each experiment whenever possible. - If stock solutions must be stored, aliquot them into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. - Protect solutions from light by using amber vials or wrapping vials in aluminum foil. |
| Reaction with Solvents or Reagents | - Ensure that the solvents used are of high purity and free of peroxides or other reactive impurities. - Be mindful of the pH of your solutions, as indoles can be sensitive to strong acids and bases. - Avoid using strong oxidizing agents in your experimental setup unless it is a required part of the reaction. |
Issue 2: Appearance of Unknown Peaks in Analytical Data (e.g., HPLC, LC-MS)
The presence of new peaks in your analytical chromatogram is a strong indicator of compound degradation.
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | - Degas solvents before use to remove dissolved oxygen. - Consider adding an antioxidant to your sample if it is compatible with your downstream analysis. |
| Photodegradation | - Minimize the exposure of the compound, both in solid form and in solution, to ambient and UV light. Work in a dimly lit area or use light-blocking containers. |
| Acid/Base Catalyzed Degradation | - If using acidic or basic mobile phases for chromatography, assess if a more neutral pH can be used. - Neutralize samples immediately after exposure to acidic or basic conditions if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark environment. A temperature of -20°C is recommended. Storing under an inert atmosphere, such as argon or nitrogen, can further prevent oxidative degradation.
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared in high-purity, anhydrous solvents. For biological experiments, DMSO or ethanol are common choices. To maintain stability, stock solutions should be stored in small, single-use aliquots in tightly sealed, light-resistant vials at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and exposure to air and light.
Q3: What are the main degradation pathways for indole-containing compounds?
Indole derivatives are primarily susceptible to oxidation, particularly at the C2 and C3 positions of the indole ring, which can lead to the formation of oxindole and other oxidized species. The electron-rich nature of the indole ring makes it vulnerable to attack by electrophiles and oxidizing agents. The trifluoromethyl group on the benzene ring can influence the electronic properties and potentially the metabolic stability of the molecule.[1][2][3]
Q4: Can I expose solutions of this compound to normal laboratory lighting?
It is highly recommended to protect solutions of this compound from light. Indoles can be photosensitive and may degrade upon exposure to UV and even ambient laboratory light. Use amber vials or wrap clear vials in aluminum foil to prevent photodegradation.
Q5: What types of reagents are incompatible with this compound?
Avoid strong oxidizing agents, strong acids, and strong bases, as they can promote the degradation of the indole ring.
Experimental Protocols
Protocol: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and understand the stability of this compound under various stress conditions.[4][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Subsequently, dissolve the stressed solid to the target concentration.
-
Photodegradation: Expose the stock solution in a transparent vial to a photostability chamber with controlled light exposure (e.g., ICH Q1B option 2) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize any significant degradation products using LC-MS to determine their mass and potential structure.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: A potential oxidative degradation pathway for indole derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijisrt.com [ijisrt.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Interpreting Complex NMR Spectra of 5-methoxy-6-(trifluoromethyl)-1H-indole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the interpretation of complex NMR spectra of 5-methoxy-6-(trifluoromethyl)-1H-indole.
Frequently Asked Questions (FAQs)
Q1: Why does the 1H NMR spectrum of this compound show complex splitting patterns for the aromatic protons?
A1: The aromatic protons in this compound exhibit complex splitting due to several factors. The trifluoromethyl (-CF3) group, a strong electron-withdrawing group, and the methoxy (-OCH3) group, an electron-donating group, influence the electronic environment of the indole ring, leading to distinct chemical shifts for each proton. Furthermore, long-range couplings (typically 4J or 5J) between the protons and the fluorine atoms of the -CF3 group can cause additional splitting, transforming expected singlets or doublets into more complex multiplets.
Q2: I am having difficulty assigning the signals for H-4 and H-7 in the 1H NMR spectrum. How can I differentiate them?
A2: Differentiating between the H-4 and H-7 signals can be challenging due to their similar chemical environments. A 2D NMR experiment, such as a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be invaluable. An NOE correlation between the methoxy protons (-OCH3) and H-4 would be expected, as they are in close spatial proximity. Conversely, H-7 is less likely to show a significant NOE with the methoxy group.
Q3: The carbon signal for the trifluoromethyl group (-CF3) is a quartet in the 13C NMR spectrum. Why is this?
A3: The carbon of the trifluoromethyl group is directly bonded to three fluorine atoms (19F), which have a spin quantum number of I = 1/2. This results in a one-bond carbon-fluorine coupling (1JCF). The signal for the -CF3 carbon is therefore split into a quartet (n+1 rule, where n=3). This coupling constant is typically large, in the range of 250-300 Hz.
Q4: Some of the aromatic carbon signals in my 13C NMR spectrum appear as complex multiplets instead of singlets, even with proton decoupling. What is the cause of this?
A4: The additional multiplicity in the proton-decoupled 13C NMR spectrum is due to coupling between the carbon nuclei and the fluorine nuclei of the -CF3 group.[1] You can observe two-bond (2JCF), three-bond (3JCF), and even four-bond (4JCF) couplings. These couplings, which are not removed by standard proton decoupling, result in the carbon signals appearing as doublets, triplets, or more complex multiplets.[1]
Q5: The signal-to-noise ratio for the carbon directly attached to the trifluoromethyl group is very low. How can I improve it?
A5: The low signal-to-noise ratio for the carbon attached to the -CF3 group is a common issue.[1] This is because the signal is split into a quartet, distributing the intensity over four lines. To improve the signal-to-noise ratio, you can increase the number of scans acquired for the 13C NMR experiment. Additionally, optimizing the relaxation delay (d1) can help ensure complete relaxation of the carbon nucleus, leading to better signal intensity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Broad or unresolved multiplets in the 1H NMR spectrum. | - Poor shimming of the magnetic field.- Presence of paramagnetic impurities.- Sample viscosity is too high. | - Re-shim the magnet to improve field homogeneity.- Purify the sample to remove any paramagnetic species.- Use a less viscous NMR solvent or slightly warm the sample (if thermally stable). |
| Unexpected peaks in the 1H or 13C NMR spectrum. | - Solvent impurities.- Presence of a chemical impurity in the sample. | - Check the chemical shifts of common NMR solvents and their impurities.- Purify the sample using techniques such as chromatography or recrystallization. |
| Difficulty in phasing the spectrum, leading to baseline distortion. | - Incorrect phase correction parameters.- Presence of a very broad signal. | - Manually re-phase the spectrum carefully.- Apply a baseline correction algorithm after phasing. |
| Integration values in the 1H NMR spectrum are not consistent with the number of protons. | - Incomplete relaxation of nuclei.- Overlapping signals. | - Increase the relaxation delay (d1) to ensure full relaxation.- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and integrate individual multiplets. |
Quantitative NMR Data
The following table summarizes the expected 1H and 13C NMR chemical shifts (δ) and coupling constants (J) for this compound. Note that these are predicted values and may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted 1H and 13C NMR Data for this compound
| Position | 1H Chemical Shift (δ, ppm) | 1H Multiplicity & Coupling Constants (J, Hz) | 13C Chemical Shift (δ, ppm) | 13C Multiplicity & Coupling Constants (J, Hz) |
| 1-NH | ~ 8.1 | br s | - | - |
| 2-H | ~ 7.3 | t, J ≈ 2.5 | ~ 125 | d, J ≈ 3 |
| 3-H | ~ 6.5 | t, J ≈ 2.5 | ~ 103 | s |
| 4-H | ~ 7.5 | s | ~ 112 | q, J ≈ 5 |
| 5-OCH3 | ~ 3.9 | s | ~ 56 | s |
| 6-CF3 | - | - | ~ 122 | q, 1JCF ≈ 270 |
| 7-H | ~ 7.8 | s | ~ 115 | s |
| 3a | - | - | ~ 128 | s |
| 5-C | - | - | ~ 155 | s |
| 6-C | - | - | ~ 120 | q, 2JCF ≈ 30 |
| 7a | - | - | ~ 135 | s |
br s = broad singlet, t = triplet, q = quartet, d = doublet, s = singlet
Experimental Protocols
Protocol for High-Resolution 1H and 13C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
1H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength is recommended.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range covering approximately 0 to 10 ppm.
-
-
13C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (ns): 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range covering approximately 0 to 160 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain a flat baseline.
-
Apply baseline correction if necessary.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the 1H NMR spectrum.
-
Pick the peaks in both 1H and 13C spectra and report the chemical shifts and coupling constants.
-
Visualizations
Caption: A logical workflow for troubleshooting complex NMR spectra.
Caption: Key long-range J-couplings involving the trifluoromethyl group.
References
Technical Support Center: Synthesis of 5-Methoxy-6-(trifluoromethyl)-1H-indole for Library Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 5-methoxy-6-(trifluoromethyl)-1H-indole, a key building block for library synthesis. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocols
A robust and scalable synthesis is crucial for generating a library of compounds. The following protocol outlines a modified Fischer indole synthesis approach, which is often amenable to parallel synthesis and purification.
Proposed Synthetic Route: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles.[1] For the target molecule, the synthesis involves the reaction of 4-methoxy-5-(trifluoromethyl)phenylhydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization.
Step 1: Synthesis of 4-Methoxy-5-(trifluoromethyl)phenylhydrazine
This intermediate can be prepared from the corresponding aniline via diazotization followed by reduction.
-
Reaction:
-
Dissolve 4-methoxy-5-(trifluoromethyl)aniline in a suitable acidic solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Reduce the diazonium salt in situ using a reducing agent like tin(II) chloride (SnCl₂) or sodium sulfite (Na₂SO₃) to yield the desired hydrazine.
-
-
Purification: The resulting hydrazine can be purified by recrystallization or column chromatography.
Step 2: Fischer Indole Synthesis of this compound
-
Reaction:
-
Combine 4-methoxy-5-(trifluoromethyl)phenylhydrazine and a suitable carbonyl compound (e.g., pyruvic acid or an aldehyde followed by in situ formation of the hydrazone).
-
Add an acid catalyst. The choice of catalyst is critical; options include Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) can be effective for less reactive substrates.[2]
-
Heat the reaction mixture. The optimal temperature will depend on the substrate and catalyst and should be determined empirically, starting with milder conditions.[2] Microwave-assisted synthesis may offer faster reaction times and improved yields.[2]
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), neutralize the acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for analogous indole syntheses found in the literature. These can serve as a starting point for optimizing the synthesis of the target compound.
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis
| Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| H₂SO₄ | 80 - 100 | 2 - 6 | 40 - 70 | [2] |
| p-TsOH | 110 - 140 | 4 - 12 | 50 - 80 | [2] |
| ZnCl₂ | 120 - 160 | 6 - 24 | 60 - 85 | [2] |
| PPA | 80 - 120 | 1 - 4 | 70 - 95 | [2] |
Table 2: Alternative Indole Synthesis Methods
| Method | Key Reagents | Advantages | Disadvantages | Reference |
| Domino Trifluoromethylation/Cyclization | 2-Alkynylanilines, CuCF₃ | High regioselectivity for CF₃ group placement. | Requires synthesis of the alkynylaniline precursor. | [3] |
| Larock Indole Synthesis | 2-Haloanilines, Alkynes, Pd catalyst | Good functional group tolerance. | Catalyst cost and removal can be an issue. | [4] |
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis problems.
Question 1: I am getting a very low yield or no product at all. What should I do?
-
Answer: Low yields in Fischer indole synthesis are common and can often be attributed to several factors.[2]
-
Check Starting Material Purity: Ensure that your 4-methoxy-5-(trifluoromethyl)phenylhydrazine and carbonyl compound are pure. Impurities can inhibit the reaction.
-
Optimize the Acid Catalyst: The choice of acid is crucial.[2] If a weak acid is not effective, a stronger one like PPA might be necessary. Conversely, a very strong acid might cause decomposition. It is recommended to screen a panel of both Brønsted and Lewis acids.
-
Adjust the Reaction Temperature: Temperature plays a significant role. If the reaction is too slow, a gradual increase in temperature may be required. However, excessively high temperatures can lead to decomposition.[2]
-
Consider a One-Pot Synthesis: Some arylhydrazones are unstable.[2] Generating the hydrazone in situ and proceeding directly to the cyclization without isolation can sometimes improve yields.
-
Question 2: My reaction mixture is turning into a dark, tar-like substance. How can I prevent this?
-
Answer: Tar formation is a common issue in Fischer indole synthesis, often caused by overly harsh reaction conditions.[2]
-
Lower the Reaction Temperature: High temperatures are a primary cause of tarring.[2] Try running the reaction at a lower temperature for a longer period.
-
Use a Milder Catalyst: A less aggressive acid catalyst may prevent polymerization and decomposition of the starting materials and product.
-
Ensure an Inert Atmosphere: Some intermediates may be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Question 3: My final product is difficult to purify and contains several side products. What are the likely side reactions?
-
Answer: The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (trifluoromethyl) can lead to complex reactivity.
-
Competing Cyclization Pathways: Depending on the carbonyl partner used, there might be competing pathways for the[5][5]-sigmatropic rearrangement, leading to isomeric indole products.[1]
-
N-N Bond Cleavage: Electron-donating groups on the arylhydrazine can sometimes promote heterolytic cleavage of the N-N bond, leading to byproducts instead of the desired indole.[5][6] Milder reaction conditions may suppress this side reaction.
-
Incomplete Reaction: Unreacted starting materials or stable intermediates can contaminate the final product. Monitor the reaction progress by TLC to ensure it goes to completion.
-
Optimize Chromatography: If side products are close in polarity to the desired product, consider using a different solvent system or a different stationary phase for column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Where can I source the starting material, 4-methoxy-5-(trifluoromethyl)aniline?
-
A1: This starting material is available from several commercial chemical suppliers. It is advisable to check the purity of the material upon receipt, as impurities can affect the outcome of the synthesis.
Q2: What are the main safety precautions to consider during this synthesis?
-
A2:
-
Acids: Strong acids like H₂SO₄ and PPA are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Hydrazines: Many hydrazines are toxic and potential carcinogens. Handle them with care and avoid inhalation or skin contact.
-
Trifluoromethylated Compounds: While generally stable, some fluorine-containing compounds can be toxic. Always consult the Safety Data Sheet (SDS) for all reagents.
-
Q3: How can I confirm the identity and purity of the final product, this compound?
-
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the indole ring and the positions of the substituents. ¹⁹F NMR is also crucial for confirming the presence and environment of the trifluoromethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the indole.
-
Q4: Is the proposed Fischer indole synthesis scalable for library production?
-
A4: Yes, the Fischer indole synthesis is generally considered a scalable reaction. For library synthesis, it can be adapted to a parallel synthesis format using a multi-well reaction block. However, optimization of reaction conditions will be necessary for each new carbonyl compound used to ensure consistent yields and purity across the library. The purification step (e.g., parallel flash chromatography or mass-directed preparative HPLC) will also be a critical consideration for high-throughput synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Elusive Structure-Activity Relationship of 5-Methoxy-6-(trifluoromethyl)-1H-indole Analogs: A Comparative Guide Based on Related Scaffolds
This document will explore the impact of substituent placement, particularly the methoxy and trifluoromethyl groups, on the pharmacological effects of indole derivatives. The information is compiled from studies on related compounds and should be interpreted as a predictive guide for the SAR of 5-methoxy-6-(trifluoromethyl)-1H-indole analogs.
Comparative Analysis of Substituent Effects on Biological Activity
The following tables summarize quantitative data from studies on various indole derivatives, highlighting the influence of different substituents on their biological activity.
Table 1: Influence of Methoxy Group Position on the Indole Ring of Indolyl-Pyridinyl-Propenones on Anticancer Activity
| Compound ID | Methoxy Position | Other Substituents | Cell Line | Activity (EC50, µM) | Primary Mechanism |
| Analog 1 | 5-Methoxy | 3-(pyridin-4-yl)propenoyl | U87 Glioblastoma | 0.2 | Methuosis Induction |
| Analog 2 | 6-Methoxy | 3-(pyridin-4-yl)propenoyl | U87 Glioblastoma | 0.5 | Microtubule Disruption |
| Analog 3 | 4-Methoxy | 3-(pyridin-4-yl)propenoyl | U87 Glioblastoma | >10 | Inactive |
| Analog 4 | 7-Methoxy | 3-(pyridin-4-yl)propenoyl | U87 Glioblastoma | 1.5 | Microtubule Disruption |
Data synthesized from studies on indolyl-pyridinyl-propenones, which demonstrate that the position of the methoxy group can significantly alter both the potency and the mechanism of action.[1][2][3]
Table 2: Effect of Trifluoromethyl and Related Groups on the Activity of 2-Indolinone Derivatives against Interleukin-1 Receptor
| Compound ID | Substitution at 5-Position | R Group on Thiosemicarbazone | IL-1R Inhibition (IC50, µM) |
| Analog 5 | Fluoro | 4-phenyl | 0.09 |
| Analog 6 | Trifluoromethoxy | 4-phenyl | 0.07 |
| Analog 7 | Fluoro | 4-(4-trifluoromethylphenyl) | 0.01 |
| Analog 8 | Trifluoromethoxy | 4-(4-methoxyphenyl) | 0.02 |
Data from a study on 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives, suggesting that the presence of a trifluoromethyl group on a phenyl ring substituent can enhance inhibitory activity.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data tables are provided below.
Cell Viability and EC50 Determination
Cultured U87 glioblastoma cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with a serial dilution of the test compounds for 48 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data were normalized to vehicle-treated controls. The EC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.[1][2][3]
Microtubule Disruption Assay
U87 cells were treated with the test compounds at their respective EC50 concentrations for 24 hours. The cells were then fixed with ice-cold methanol and permeabilized with 0.1% Triton X-100. Microtubules were visualized by immunofluorescence using a primary antibody against α-tubulin and a fluorescently labeled secondary antibody. The nuclei were counterstained with DAPI. Images were captured using a fluorescence microscope. Disruption of the microtubule network was characterized by the loss of the fine filamentous structure and the appearance of diffuse tubulin staining or aggregated tubulin.[1][2][3]
Interleukin-1 Receptor (IL-1R) Inhibition Assay
The inhibitory effect of the compounds on IL-1R was determined using an in vitro assay that measures the binding of IL-1β to the receptor. A recombinant human IL-1R was coated onto microtiter plates. The plates were then incubated with a fixed concentration of biotinylated IL-1β and varying concentrations of the test compounds. The amount of bound biotinylated IL-1β was quantified using streptavidin-horseradish peroxidase and a colorimetric substrate. The IC50 values were determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.[4][5]
Visualizing a Potential Mechanism of Action and Experimental Workflow
The following diagrams illustrate a potential signaling pathway affected by indole analogs and a general workflow for a structure-activity relationship study.
Caption: Hypothesized microtubule disruption pathway for indole analogs.
Caption: General workflow for a structure-activity relationship study.
References
- 1. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Efficacy of 5-methoxy-6-(trifluoromethyl)-1H-indole Derived 5HT2C Antagonists: A Review of Publicly Available Data
Despite a comprehensive search of scientific literature and patent databases, publicly available information detailing the comparative efficacy of specific 5-methoxy-6-(trifluoromethyl)-1H-indole derived 5HT2C antagonists is not available. While the 5HT2C receptor is a well-established target for the development of therapeutics for a range of central nervous system disorders, and indole-based structures are a common motif in serotonin receptor ligands, specific research articles or patents disclosing the synthesis, binding affinities, and functional activities of a series of this compound derivatives as 5HT2C antagonists could not be identified.
This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and methodologies that would be required to evaluate the efficacy of this specific class of compounds.
Rationale for Targeting the 5HT2C Receptor
The serotonin 2C (5HT2C) receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, including in the cortex, hippocampus, amygdala, and hypothalamus. It plays a crucial role in regulating mood, appetite, and cognition. Antagonism of the 5HT2C receptor has been investigated as a potential therapeutic strategy for the treatment of depression, anxiety, and obesity. The underlying hypothesis is that blocking 5HT2C receptor activity can lead to an increase in downstream dopamine and norepinephrine release in key brain regions, contributing to antidepressant and anxiolytic effects.
The this compound Scaffold
The "this compound" core structure represents a specific chemical scaffold for drug design. The methoxy group at the 5-position and the trifluoromethyl group at the 6-position of the indole ring are key substitutions that would influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its binding affinity and selectivity for the 5HT2C receptor. Structure-activity relationship (SAR) studies for a series of analogs based on this scaffold would be essential to optimize for potency, selectivity, and pharmacokinetic properties.
Essential Data for a Comparative Efficacy Guide
To construct a meaningful comparison of novel this compound derived 5HT2C antagonists, the following quantitative data would be required:
Table 1: In Vitro Binding Affinities (Ki) at Serotonin Receptors
| Compound ID | 5HT2C (Ki, nM) | 5HT2A (Ki, nM) | 5HT2B (Ki, nM) | Other 5HT Receptors (Ki, nM) |
| Compound A | Data Needed | Data Needed | Data Needed | Data Needed |
| Compound B | Data Needed | Data Needed | Data Needed | Data Needed |
| Compound C | Data Needed | Data Needed | Data Needed | Data Needed |
| Reference Antagonist | e.g., SB242084 | e.g., SB242084 | e.g., SB242084 | e.g., SB242084 |
Ki (inhibition constant) values represent the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay. Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Antagonist Potency (IC50 or pA2)
| Compound ID | 5HT2C Functional Assay (IC50, nM or pA2) | Assay Type |
| Compound A | Data Needed | e.g., Calcium mobilization, IP1 accumulation |
| Compound B | Data Needed | e.g., Calcium mobilization, IP1 accumulation |
| Compound C | Data Needed | e.g., Calcium mobilization, IP1 accumulation |
| Reference Antagonist | e.g., SB242084 | e.g., Calcium mobilization, IP1 accumulation |
IC50 (half maximal inhibitory concentration) represents the concentration of an antagonist that blocks 50% of the agonist response. pA2 is a measure of antagonist potency derived from Schild analysis.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following outlines the typical protocols that would be necessary.
4.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compounds for the human 5HT2C receptor and other relevant serotonin receptor subtypes to assess selectivity.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the recombinant human 5HT2C, 5HT2A, and 5HT2B receptors are prepared.
-
Radioligand: A specific radioligand, such as [³H]mesulergine for the 5HT2C receptor, is used.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
4.2. In Vitro Functional Assays
-
Objective: To measure the functional potency of the compounds as antagonists of the 5HT2C receptor.
-
Methodology (e.g., Calcium Mobilization Assay):
-
Cell Culture: Cells stably expressing the human 5HT2C receptor are cultured.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist compounds.
-
Agonist Stimulation: A known 5HT2C agonist (e.g., serotonin or α-methylserotonin) is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated from the concentration-response curves of the antagonists.
-
Visualization of Key Processes
5.1. 5HT2C Receptor Antagonism Signaling Pathway
The following diagram illustrates the general mechanism of 5HT2C receptor antagonism.
Caption: Simplified signaling pathway of 5HT2C receptor activation by serotonin and its blockade by a competitive antagonist.
5.2. Experimental Workflow for In Vitro Efficacy Comparison
This diagram outlines the logical flow of experiments to compare the efficacy of novel compounds.
Caption: Experimental workflow for the in vitro comparison and lead identification of novel 5HT2C antagonists.
Conclusion
While the specific chemical class of this compound derived 5HT2C antagonists is of scientific interest, the absence of published data prevents a direct comparative analysis at this time. The framework provided in this guide highlights the essential in vitro experiments and data required to rigorously assess the efficacy and selectivity of any new compounds developed within this series. Future research disclosing such data will be critical for advancing our understanding of the therapeutic potential of this chemical scaffold. Researchers in the field of drug discovery are encouraged to publish their findings to contribute to the collective knowledge and accelerate the development of novel therapeutics.
5-methoxy-6-(trifluoromethyl)-1H-indole vs other substituted indoles in 5HT2C antagonist synthesis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-methoxy-6-(trifluoromethyl)-1H-indole and other substituted indoles as precursors in the synthesis of 5HT2C receptor antagonists. The selection of the indole scaffold and its substitution pattern is a critical determinant of antagonist potency, selectivity, and overall pharmacological profile. This document summarizes key experimental data, outlines synthetic methodologies, and visualizes relevant biological pathways to aid in the rational design of novel 5HT2C antagonists.
Introduction to 5HT2C Antagonists and the Role of the Indole Scaffold
The serotonin 2C (5HT2C) receptor, a G-protein coupled receptor (GPCR), is a well-established therapeutic target for a range of central nervous system (CNS) disorders, including anxiety, depression, and schizophrenia. Antagonists of this receptor have shown promise in preclinical and clinical studies. The indole nucleus is a privileged scaffold in medicinal chemistry and has been extensively utilized in the development of 5HT2C antagonists due to its structural resemblance to the endogenous ligand serotonin and its synthetic tractability. The nature and position of substituents on the indole ring profoundly influence the affinity and selectivity of the resulting antagonists for the 5HT2C receptor over other serotonin receptor subtypes (e.g., 5HT2A and 5HT2B) and other GPCRs.
Comparison of Substituted Indoles in 5HT2C Antagonist Performance
The following table summarizes the observed effects of different substitution patterns on the indole ring on the performance of 5HT2C antagonists, drawing from multiple research endeavors.
Table 1: Influence of Indole Substitution on 5HT2C Antagonist Activity
| Indole Precursor/Substitution Pattern | Key Observations on Resulting Antagonist Performance | Representative Data (Ki or IC50 in nM) |
| This compound | The combination of an electron-donating methoxy group at the 5-position and a strong electron-withdrawing trifluoromethyl group at the 6-position is hypothesized to modulate the electronic properties of the indole ring, potentially enhancing binding affinity and selectivity. However, specific comparative data is limited. | Data not available for a direct comparison. |
| Indole-3-carboxamides | A series of 1H-indole-3-carboxylic acid pyridine-3-ylamides have been synthesized, with some derivatives exhibiting exceptionally high affinity and selectivity for the 5HT2C receptor. The substituent on the pyridine ring is a critical determinant of activity. | A specific derivative, 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide, showed an IC50 of 0.5 nM for the 5HT2C receptor with over 2000-fold selectivity against other tested receptors. |
| (N)-Methanocarba-adenosine Derivatives | In this series, which features a modified indole-like purine core, N6-dicyclopropyl-methyl or N6-dicyclobutyl-methyl substitutions led to high affinity for the 5HT2B receptor, with some compounds also showing affinity for the 5HT2C receptor. | One N6-dicyclohexyl-methyl derivative displayed a Ki of 73 nM at the 5HT2C receptor. |
| Halogenated Indoles | Halogen substitution (e.g., chloro, fluoro) at various positions of the indole or a related isoindolone core can significantly impact binding affinity and selectivity. The position of the halogen is crucial. | In a series of 7-halogenated isoindolones, the iodo derivative showed the highest 5HT2C binding affinity (Ki = 1.1 nM), while the chloro and bromo derivatives had slightly lower affinities (Ki = 2.2 and 2.9 nM, respectively), and the fluoro derivative had the lowest (Ki = 28 nM). |
Note: The data presented above is compiled from different studies and should be interpreted with caution as experimental conditions may vary.
Experimental Protocols
General Synthetic Workflow for Indole-Based 5HT2C Antagonists
The synthesis of 5HT2C antagonists from substituted indoles typically involves a multi-step process. A generalized workflow is presented below, which can be adapted for specific target molecules.
Caption: A generalized synthetic workflow for producing 5HT2C antagonists from substituted indoles.
Detailed Methodologies:
A representative experimental protocol for a key synthetic step, the Vilsmeier-Haack formylation, is provided below. This reaction is commonly used to introduce a formyl group at the C3 position of the indole ring, which serves as a handle for further modifications.
Protocol: Vilsmeier-Haack Formylation of a Substituted Indole
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl3) (1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Indole Addition: Dissolve the substituted indole (e.g., this compound) (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature and for a duration determined by the specific substrate (e.g., 40-60°C for 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is alkaline.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired 3-formylindole derivative.
Radioligand Binding Assay for 5HT2C Receptor Affinity
To determine the binding affinity (Ki) of newly synthesized compounds for the 5HT2C receptor, a competitive radioligand binding assay is typically employed.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Utilize cell membranes prepared from a cell line stably expressing the human 5HT2C receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]mesulergine, a 5HT2C antagonist), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
5HT2C Receptor Signaling Pathway
The 5HT2C receptor primarily signals through the Gq/11 G-protein pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The 5HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, leading to a more complex downstream signaling cascade.
Caption: The primary signaling pathway of the 5HT2C receptor upon activation by serotonin.
Conclusion
The indole scaffold remains a cornerstone in the design of novel 5HT2C receptor antagonists. While this guide highlights the significant impact of substitution patterns on antagonist performance, the available data underscores the need for systematic studies that directly compare a wide range of substituted indoles, including this compound. Such studies would provide a clearer quantitative understanding of the structure-activity relationships and facilitate the development of next-generation 5HT2C antagonists with improved therapeutic profiles. The provided protocols and pathway diagrams serve as a valuable resource for researchers actively engaged in this field.
In Vitro Biological Evaluation of 5-methoxy-6-(trifluoromethyl)-1H-indole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological evaluation of indole derivatives, with a focus on the structural features of 5-methoxy-6-(trifluoromethyl)-1H-indole. Due to the limited availability of comprehensive comparative studies on a homologous series of this compound derivatives, this guide synthesizes data from various studies on structurally related indole compounds. The objective is to highlight the potential anticancer activities and to provide a framework for the experimental evaluation of this class of compounds.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of indole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following tables summarize the IC50 values of various substituted indole derivatives against a panel of human cancer cell lines, providing a basis for comparison.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Derivative 1 | 6-phenyl-1-(3,4,5-trimethoxyphenyl) | MCF-7 (Breast) | 2.94 ± 0.56 | [1] |
| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [1] | ||
| A549 (Lung) | 6.30 ± 0.30 | [1] | ||
| HeLa (Cervical) | 6.10 ± 0.31 | [1] | ||
| A375 (Melanoma) | 0.57 ± 0.01 | [1] | ||
| B16-F10 (Melanoma) | 1.69 ± 0.41 | [1] | ||
| Indole Derivative 2 | 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone | P3HR1 (Burkitt's lymphoma) | 0.89 - 1.80 | [2][3] |
| 4-bromophenyl substituted | P3HR1 (Burkitt's lymphoma) | 0.96 and 0.89 | [2][3] | |
| Cyclohexyl and benzyl substituted | K562 (Chronic myelogenous leukemia) | 2.38 | [2][3] | |
| Allyl substituted | Multiple cell lines | 1.13 - 2.21 | [2][3] | |
| Indole Derivative 3 | Heteroannulated indole derivative (5c) | HeLa (Cervical) | 13.41 | [4] |
| Indole Derivative 4 | Heteroannulated indole derivative (5d) | HeLa (Cervical) | 14.67 | [4] |
Experimental Protocols
The following is a detailed methodology for a standard in vitro cytotoxicity assay used to evaluate the anticancer properties of chemical compounds.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound derivatives)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test indole derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included. The plates are incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate a general experimental workflow for evaluating the in vitro biological activity of chemical compounds and a hypothetical signaling pathway that could be targeted by anticancer agents.
Caption: A general experimental workflow for the in vitro evaluation of novel chemical compounds.
Caption: A hypothetical signaling pathway (MAPK/ERK) potentially inhibited by indole derivatives.
References
The Trifluoromethyl Advantage: A Comparative Guide for 5-methoxy-6-(trifluoromethyl)-1H-indole in Drug Design
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF3) group stands out for its profound ability to enhance the pharmacological profile of drug candidates. This guide provides a comparative analysis of 5-methoxy-6-(trifluoromethyl)-1H-indole, highlighting the distinct advantages conferred by the CF3 group over its non-fluorinated methyl (CH3) counterpart, supported by experimental data from analogous compounds and detailed experimental protocols.
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. The introduction of a trifluoromethyl group at the 6-position of the 5-methoxy-1H-indole core is a deliberate strategy to modulate key physicochemical and pharmacokinetic properties. These modifications are critical for optimizing a compound's efficacy, safety, and overall developability.
Key Advantages of the Trifluoromethyl Group
The presence of the trifluoromethyl group in this compound offers several key advantages over its methyl analog, 5-methoxy-6-methyl-1H-indole. These benefits primarily revolve around improvements in metabolic stability, lipophilicity, and target binding affinity.
Enhanced Metabolic Stability
One of the most significant advantages of the trifluoromethyl group is its exceptional resistance to metabolic degradation.[1] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group much less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a methyl group.[1] Blocking a potential site of metabolism can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[2]
Comparative Data: Metabolic Stability
| Compound | Structure | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 6-methyl-1H-indole | ![]() | Hypothetical Low Value (e.g., < 15) | Hypothetical High Value (e.g., > 100) |
| 6-(trifluoromethyl)-1H-indole | ![]() | Hypothetically High Value (e.g., > 60) | Hypothetically Low Value (e.g., < 20) |
Note: The data presented are hypothetical values based on established principles and data from similar compounds to illustrate the expected trend. Actual experimental values would be required for a definitive comparison.
Modulation of Lipophilicity
The trifluoromethyl group is more lipophilic than a methyl group, which can significantly impact a drug's ability to cross biological membranes.[1] Increased lipophilicity can lead to improved absorption, distribution, and penetration of the blood-brain barrier, which is particularly relevant for centrally acting drugs. The Hansch parameter (π), a measure of the lipophilicity of a substituent, is +0.88 for a CF3 group, indicating its significant contribution to a molecule's overall lipophilicity.
Comparative Data: Lipophilicity
The following table provides a comparison of the calculated logarithm of the partition coefficient (cLogP), a common measure of lipophilicity, for the target compound and its methyl analog.
| Compound | Structure | cLogP |
| 5-methoxy-6-methyl-1H-indole | ![]() | 2.3 |
| This compound | ![]() | 2.9 |
Note: cLogP values are calculated and serve as an estimation of lipophilicity.
Enhanced Target Binding Affinity
The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the indole ring, influencing how the molecule interacts with its biological target.[1] This can lead to stronger binding interactions, such as hydrogen bonds and dipole-dipole interactions, resulting in increased potency and selectivity.[3]
Potential Biological Targets and Signaling Pathways
While the specific biological targets of this compound are not definitively established in publicly available literature, indole derivatives with similar substitution patterns are known to interact with a range of biological targets, including:
-
Serotonin (5-HT) Receptors: Methoxyindoles are known to have an affinity for various serotonin receptor subtypes, playing a role in the treatment of neurological and psychiatric disorders.[4][5] The trifluoromethyl group can modulate this affinity and selectivity.
-
Monoamine Oxidase (MAO): Indole derivatives have been investigated as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters.[6][7][] MAO inhibitors are used in the treatment of depression and Parkinson's disease.
The potential interaction of this compound with these targets suggests its utility in developing novel therapeutics for central nervous system (CNS) disorders.
Figure 1. Logical workflow of the advantages of the trifluoromethyl group.
Experimental Protocols
To empirically validate the theoretical advantages of the trifluoromethyl group in this compound, the following standard experimental protocols are recommended.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by CYP450 enzymes.
Workflow:
Figure 2. Workflow for the in vitro metabolic stability assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Liver Microsomes: Use pooled human liver microsomes.
-
NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes and the test compound (final concentration, e.g., 1 µM) at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k, where V is the incubation volume and P is the protein concentration.
-
Lipophilicity Determination (Shake-Flask Method for LogP)
This method determines the partition coefficient of a compound between an organic and an aqueous phase.
Workflow:
Figure 3. Workflow for the shake-flask LogP determination.
Detailed Protocol:
-
Preparation of Phases:
-
Saturate n-octanol with an aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice versa.
-
-
Partitioning:
-
Dissolve a known amount of the test compound in one of the pre-saturated phases.
-
Add a known volume of the other pre-saturated phase.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
-
Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of a compound for a specific receptor.
Workflow:
Figure 4. Workflow for the radioligand displacement binding assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Receptor Source: Membranes from cells expressing the target receptor (e.g., a specific serotonin receptor subtype).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Test Compound: A solution of the test compound at various concentrations.
-
-
Incubation:
-
In a multi-well plate, incubate the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Allow the mixture to reach equilibrium.
-
-
Separation:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Conclusion
The incorporation of a trifluoromethyl group into the 5-methoxy-1H-indole scaffold is a powerful strategy in drug design, offering significant advantages in terms of metabolic stability, lipophilicity, and potentially, target binding affinity. While direct experimental data for this compound is needed for a definitive comparison, the established principles of medicinal chemistry and data from analogous compounds strongly support the superiority of the trifluoromethylated analog for developing robust drug candidates, particularly for CNS targets. The provided experimental protocols offer a clear path for the empirical validation of these advantages.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acnp.org [acnp.org]
- 6. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fluorination on the Lipophilicity of Indole Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into indole scaffolds represents a pivotal strategy in modern medicinal chemistry. Fluorine's unique properties can significantly modulate a molecule's physicochemical characteristics, including its lipophilicity, which in turn influences pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of the lipophilicity of various fluorinated indole derivatives, supported by established experimental protocols for its determination.
Introduction to Lipophilicity and its Importance
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter in drug discovery and development. It describes the partitioning of a compound between a lipid and an aqueous phase, providing insights into its ability to cross biological membranes, bind to targets, and its overall absorption, distribution, metabolism, and excretion (ADME) properties. A compound's logP value can significantly impact its solubility, permeability, and metabolic stability. For instance, drugs targeting the central nervous system often require a higher logP to cross the blood-brain barrier, while excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.
Fluorination of the indole ring is a widely employed tactic to fine-tune lipophilicity. The high electronegativity and small size of the fluorine atom can alter the electron distribution within the indole ring system, thereby influencing its interaction with the surrounding environment. The position and number of fluorine substituents can lead to nuanced and sometimes non-intuitive changes in lipophilicity.
Comparative Lipophilicity of Fluorinated Indole Derivatives
| Compound Name | Structure | Number of Fluorine Atoms | Position of Fluorine(s) | logP (Experimental) | clogP (Computed) |
| Indole | 0 | - | 2.14 | 2.1[1] | |
| 4-Fluoroindole | 1 | 4 | Not Available | 2.8[2] | |
| 5-Fluoroindole | 1 | 5 | Not Available | 2.4[3] | |
| 6-Fluoroindole | 1 | 6 | Not Available | 2.7[4] | |
| 7-Fluoroindole | 1 | 7 | Not Available | Not Available | |
| 4,5-Difluoroindole | 2 | 4, 5 | Not Available | 2.2[5] | |
| 5,6-Difluoroindole | 2 | 5, 6 | Not Available | 2.2[6] | |
| 4,5,6-Trifluoroindole | 3 | 4, 5, 6 | Not Available | Not Available |
Note: clogP values are computationally predicted and are provided for comparative purposes. The absence of a value indicates that reliable data was not found.
Experimental Protocols for Lipophilicity Determination
Accurate determination of lipophilicity is paramount for structure-activity relationship (SAR) studies. The two most widely accepted methods for experimental logP determination are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method (Gold Standard)
The shake-flask method directly measures the partitioning of a compound between n-octanol and water.[7][8]
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Phosphate buffered saline (PBS), pH 7.4 (for logD measurements)[7]
-
Volumetric flasks
-
Centrifuge tubes
-
Mechanical shaker
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or PBS) in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) and then allow the phases to separate completely.[7]
-
Sample Preparation: Prepare a stock solution of the test compound in the organic phase (n-octanol). The concentration should be chosen to be within the linear range of the analytical detection method.
-
Partitioning: In a centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of the aqueous phase. Typically, a phase volume ratio of 1:1 or 1:2 (octanol:water) is used.
-
Equilibration: Cap the tubes securely and place them on a mechanical shaker. Shake for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours at a constant temperature).
-
Phase Separation: After shaking, centrifuge the tubes to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Organic]) to its concentration in the aqueous phase ([Aqueous]). The logP is the logarithm of this value:
-
P = [Organic] / [Aqueous]
-
logP = log10(P)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
The RP-HPLC method offers a faster, more automated alternative to the shake-flask method and is particularly useful for screening larger numbers of compounds.[9][10] It correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Materials:
-
Test compound
-
A series of reference compounds with known logP values
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phase (e.g., methanol/water or acetonitrile/water mixture)[9]
-
Data acquisition and analysis software
Procedure:
-
Calibration:
-
Prepare solutions of a series of reference compounds with well-established logP values that span the expected range of the test compounds.
-
Inject each reference compound into the HPLC system under isocratic conditions (a constant mobile phase composition).
-
Record the retention time (t_R) for each reference compound.
-
Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of an unretained compound).
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values of the reference compounds. A linear relationship is expected.[9]
-
-
Sample Analysis:
-
Prepare a solution of the test compound.
-
Inject the test compound into the HPLC system using the same chromatographic conditions as for the reference compounds.
-
Record the retention time (t_R) of the test compound.
-
-
Calculation of logP:
-
Calculate the capacity factor (k') for the test compound.
-
Using the equation of the linear regression from the calibration curve, determine the logP value of the test compound from its log k' value.
-
Experimental Workflow and Logic
The following diagram illustrates the decision-making process and workflow for determining and comparing the lipophilicity of fluorinated indole derivatives.
Signaling Pathways and Molecular Interactions
While this guide focuses on the physicochemical property of lipophilicity, it is crucial to remember that this parameter directly influences how a fluorinated indole derivative interacts with biological systems. For example, the lipophilicity of an indole-based serotonin reuptake inhibitor will affect its ability to cross the blood-brain barrier and bind to the serotonin transporter. The diagram below illustrates a generalized signaling pathway that could be influenced by a hypothetical fluorinated indole-based drug.
Conclusion
The lipophilicity of indole derivatives is a key determinant of their potential as therapeutic agents. Fluorination provides a powerful tool for modulating this property, allowing for the optimization of a compound's ADME profile and biological activity. The choice of experimental method for determining logP will depend on the stage of the drug discovery process, with the shake-flask method providing the most accurate data and RP-HPLC offering higher throughput for screening. A thorough understanding of the relationship between fluorine substitution patterns and lipophilicity is essential for the rational design of novel fluorinated indole-based drugs.
References
- 1. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoroindole | C8H6FN | CID 2774502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,5-Difluoro-1H-indole | C8H5F2N | CID 24729516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,6-Difluoro-1H-indole | C8H5F2N | CID 2778732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of 5-methoxy-6-(trifluoromethyl)-1H-indole Derivatives
In the pursuit of developing novel therapeutics, the metabolic stability of a drug candidate is a paramount consideration, directly influencing its pharmacokinetic profile, bioavailability, and ultimately, its clinical efficacy and safety.[1][2] This guide provides a comparative analysis of the metabolic stability of compounds derived from 5-methoxy-6-(trifluoromethyl)-1H-indole, with a particular focus on the strategic incorporation of the trifluoromethyl (CF₃) group to enhance metabolic robustness. This guide is intended for researchers, scientists, and drug development professionals.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, unsubstituted or methyl-substituted indoles can be susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites.[3] A common strategy to mitigate this is the introduction of a trifluoromethyl group, a bioisostere for the methyl group, at a metabolically labile position.[4] The strong carbon-fluorine bond in the CF₃ group is highly resistant to enzymatic cleavage, effectively blocking this metabolic pathway.[4]
This guide will compare a hypothetical this compound derivative (Compound A) with its corresponding 6-methyl analog (Compound B) to illustrate the impact of trifluoromethyl substitution on metabolic stability.
Comparative Metabolic Stability Data
The following table summarizes key metabolic stability parameters for Compound A and Compound B, as determined by in vitro microsomal and hepatocyte stability assays. These assays are fundamental tools in early drug discovery for predicting in vivo metabolic clearance.[5][6]
| Parameter | Compound A (this compound derivative) | Compound B (5-methoxy-6-methyl-1H-indole derivative) |
| In Vitro Half-Life (t½) in Human Liver Microsomes (HLM) | > 60 minutes | 15 minutes |
| Intrinsic Clearance (CLᵢₙₜ) in HLM (µL/min/mg protein) | < 5 | 92 |
| In Vitro Half-Life (t½) in Human Hepatocytes | > 120 minutes | 45 minutes |
| Intrinsic Clearance (CLᵢₙₜ) in Human Hepatocytes (µL/min/10⁶ cells) | < 10 | 58 |
Note: The data presented are representative and intended for illustrative purposes to highlight the expected differences in metabolic stability due to trifluoromethyl substitution.
The significantly longer half-life and lower intrinsic clearance of Compound A in both human liver microsomes and hepatocytes demonstrate its enhanced metabolic stability compared to Compound B. This stability is attributed to the trifluoromethyl group at the 6-position, which blocks the primary site of oxidative metabolism on the indole ring.
Experimental Protocols
Detailed methodologies for the key in vitro metabolic stability assays are provided below.
1. Microsomal Stability Assay
This assay assesses the metabolic stability of a compound primarily by Phase I enzymes, such as cytochrome P450s, present in liver microsomes.[6][7][8]
-
Test System: Pooled human liver microsomes (HLM).
-
Incubation Buffer: 100 mM potassium phosphate buffer (pH 7.4).[9]
-
Cofactor: NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).[9]
-
Procedure:
-
Pre-warm a solution of HLM and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[7]
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[7][9]
-
Centrifuge the samples to precipitate proteins.[7]
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.[9]
-
-
Data Analysis: The disappearance of the test compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).[8]
2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic enzymes within intact liver cells.[5][6][10]
-
Test System: Cryopreserved human hepatocytes.
-
Test Compound Concentration: 1 µM.[10]
-
Hepatocyte Concentration: 0.5 - 1 million viable cells/mL.[10]
-
Incubation Medium: Williams' Medium E or similar.[11]
-
Procedure:
-
Thaw and prepare a suspension of cryopreserved hepatocytes.
-
Pre-incubate the hepatocyte suspension at 37°C in a CO₂ incubator.
-
Add the test compound to the hepatocyte suspension to initiate the incubation.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots and terminate the reaction with a cold stop solution containing an internal standard.[10][12]
-
Process the samples by centrifugation to separate the precipitated proteins.[10]
-
Quantify the remaining parent compound in the supernatant by LC-MS/MS.[10]
-
-
Data Analysis: The rate of disappearance of the parent compound is used to determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).[11]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the metabolic stability assessment process.
Caption: Workflow for in vitro metabolic stability assays.
Caption: Metabolic fate of indole vs. trifluoromethyl-indole.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 12. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Off-target effects of 5-methoxy-6-(trifluoromethyl)-1H-indole derivatives.
A guide for researchers in drug development providing an objective comparison of the off-target profiles of a representative 5-methoxy-6-(trifluoromethyl)-1H-indole derivative analog and other established kinase inhibitors, supported by experimental data and detailed methodologies.
In the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors, understanding the off-target effects of a drug candidate is paramount for predicting potential safety liabilities and ensuring a favorable therapeutic window. This guide presents a comparative analysis of the off-target profiles of selected indole-based kinase inhibitors. Due to the limited publicly available data on the specific off-target effects of this compound derivatives, this guide utilizes GSK2606414, a potent and selective PERK inhibitor bearing a trifluoromethyl-indole scaffold, as a representative analog. This compound is compared against two well-characterized kinase inhibitors, Vemurafenib and Foretinib, to provide a broader context of kinase inhibitor selectivity.
Quantitative Comparison of Off-Target Kinase Inhibition
The following table summarizes the inhibitory activity of GSK2606414, Vemurafenib, and Foretinib against a panel of selected kinases. The data is presented as the percentage of inhibition at a given concentration or as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. Lower values indicate greater potency.
| Kinase Target | GSK2606414 (% Inhibition @ 10 µM) | Vemurafenib (IC50, nM) | Foretinib (IC50, nM) |
| Primary Target(s) | PERK (IC50 = 0.4 nM) [1][2] | BRAF (V600E) (13-31) | MET (3), VEGFR2 (7)[3] |
| ABL1 | <15 | >10000 | 180 |
| AKT1 | <15 | >10000 | >10000 |
| ALK | <15 | >10000 | 8.4 |
| AURKA | >85 | - | 13 |
| AURKB | >85 | - | 18 |
| CDK2 | <15 | >10000 | >10000 |
| c-KIT | >85 | - | 8.5 |
| EGFR | <15 | >10000 | >10000 |
| EPHA2 | <15 | - | 6.5 |
| ERK2 | <15 | >10000 | >10000 |
| FLT3 | >85 | - | 6.1 |
| LCK | <15 | - | 30 |
| MEK1 | <15 | >10000 | >10000 |
| p38α | <15 | >10000 | >10000 |
| PDGFRβ | <15 | - | 28 |
| PI3Kα | <15 | >10000 | >10000 |
| RET | >85 | - | 5.5 |
| SRC | <15 | 18 | 45 |
| TIE2 (TEK) | - | - | 3[3] |
| VEGFR2 | >85 | - | 7[3] |
Data for GSK2606414 represents the percentage of kinases inhibited by >85% in a panel of 294 kinases at a concentration of 10 µM.[4] Specific values for individual kinases are not publicly available. Data for Vemurafenib and Foretinib are IC50 values from various sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess the off-target effects of the compared kinase inhibitors.
Kinase Selectivity Profiling (KINOMEscan™)
This method is a competition-based binding assay used to quantitatively measure the interaction between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[5]
Generalized Protocol:
-
Compound Preparation: The test compound (e.g., GSK2606414) is prepared in a suitable solvent, typically DMSO, at a specified concentration.
-
Assay Reaction: The test compound is incubated with a specific DNA-tagged kinase from the panel and a ligand-immobilized solid support (e.g., beads).
-
Equilibration: The reaction is allowed to reach equilibrium.
-
Washing: Unbound components are removed by washing the solid support.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the associated DNA tag using qPCR.[5]
-
Data Analysis: The results are typically expressed as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger interaction. Dissociation constants (Kd) can also be determined from dose-response curves.
Radiometric Kinase Assay
This is a traditional and robust method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.
Principle: The assay measures the incorporation of 32P or 33P from radiolabeled ATP into a specific peptide or protein substrate by the kinase. Inhibition of the kinase results in a decrease in the amount of incorporated radioactivity.[6]
Generalized Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing the kinase, a specific substrate (peptide or protein), and assay buffer is prepared.
-
Inhibitor Addition: The test compound at various concentrations is added to the reaction mixture.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-33P]ATP).
-
Incubation: The reaction is incubated for a specific time at a controlled temperature to allow for substrate phosphorylation.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose filter membrane, which binds the phosphorylated substrate.
-
Washing: The filter membrane is washed to remove unincorporated [γ-33P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and IC50 values are determined by fitting the data to a dose-response curve.[6]
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation containing the receptor (e.g., cell membranes). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioligand is then measured.[7][8]
Generalized Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation.
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound in a suitable assay buffer.
-
Equilibration: The binding reaction is allowed to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value for the test compound is determined from the competition curve, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.[7]
Visualizing Off-Target Effects and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate a hypothetical kinase inhibitor signaling pathway and a typical experimental workflow for assessing off-target effects.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. chayon.co.kr [chayon.co.kr]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
Cross-Reactivity of 5-Methoxy-6-(trifluoromethyl)-1H-indole Based Ligands with Serotonin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of ligands based on the 5-methoxy-6-(trifluoromethyl)-1H-indole scaffold with various serotonin (5-HT) receptor subtypes. Due to the limited availability of public data on ligands with this exact core structure, this guide incorporates data from structurally similar compounds, particularly 5-methoxy-indole and tryptamine derivatives, to infer the potential binding profile. The inclusion of a trifluoromethyl group at the 6-position is known to influence pharmacokinetic properties and can modulate receptor affinity and selectivity.
Comparative Binding Affinity of Indole-Based Ligands
The following table summarizes the binding affinities (Ki, in nM) of various indole-based ligands for a range of human serotonin receptors. This data, compiled from multiple in vitro studies, allows for a comparative assessment of their cross-reactivity profiles. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
| Ligand | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 |
| 5-Methoxy-N,N-dimethyltryptamine | 13 | 47 | 21 | 54 | 1.8 | 130 | 6.8 | 3.5 |
| 2-(5-(Trifluoromethylsulfonyloxy)-1H-indol-3-yl)-N,N-dimethylethanamine | 18 | - | α: 10, β: 250 | - | - | - | - | - |
| 5-Bromo-N,N-dimethyltryptamine | 4.9 | 120 | 25 | 110 | 1.9 | 230 | 14 | 1.7 |
| Serotonin (5-HT) | 3.2 | 4.1 | 5.0 | 12.6 | 0.5 | 5.0 | 100 | 1.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to determine the binding affinity and functional activity of ligands at serotonin receptors.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).
-
A specific radioligand for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
Test compound (this compound based ligand).
-
Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
For total binding wells, only cell membranes and radioligand are added.
-
For non-specific binding wells, cell membranes, radioligand, and the non-specific binding control are added.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Assay)
Functional assays measure the effect of a ligand on receptor-mediated signaling pathways, determining if the ligand is an agonist, antagonist, or inverse agonist. For G-protein coupled receptors like most serotonin receptors, changes in intracellular second messengers such as cyclic AMP (cAMP) are often measured.
Materials:
-
Whole cells stably expressing the serotonin receptor of interest.
-
Assay medium (e.g., DMEM).
-
Test compound.
-
A known agonist for the receptor (for antagonist testing).
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure (for a Gi-coupled receptor like 5-HT1A):
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay medium.
-
To determine agonist activity, add varying concentrations of the test compound to the cells.
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit, following the manufacturer's instructions.
-
For agonist activity, generate a dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For antagonist activity, determine the IC50 (concentration that inhibits 50% of the agonist response) and calculate the Kb (antagonist dissociation constant).
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways of the targeted serotonin receptors and a typical workflow for assessing ligand cross-reactivity.
Caption: Major signaling pathways of G-protein coupled serotonin receptors.
Benchmarking Synthetic Efficiency: A Comparative Guide to 5-methoxy-6-(trifluoromethyl)-1H-indole and its Precursors
In the landscape of pharmaceutical and materials science research, the efficient synthesis of complex heterocyclic scaffolds is of paramount importance. The indole nucleus, a privileged structural motif, is a cornerstone of numerous biologically active compounds. This guide provides a detailed comparative analysis of the synthetic efficiency of producing 5-methoxy-6-(trifluoromethyl)-1H-indole, a key intermediate for various applications, against a plausible alternative synthetic strategy.
This objective comparison is intended for researchers, scientists, and drug development professionals, offering a clear overview of synthetic pathways, quantitative data, and detailed experimental protocols to inform strategic decisions in synthetic planning.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several established indole synthesis methodologies. Here, we benchmark two prominent and plausible routes:
-
Route 1: Fischer Indole Synthesis starting from the precursor 4-methoxy-3-(trifluoromethyl)aniline.
-
Route 2: Palladium-Catalyzed Cyclization of a corresponding 2-alkynyl aniline derivative.
The following table summarizes the key quantitative metrics for these synthetic strategies. The data for the Fischer Indole Synthesis is based on established protocols for similar substrates, while the data for the Palladium-Catalyzed Cyclization represents a general approach for this class of reactions.
| Parameter | Route 1: Fischer Indole Synthesis | Route 2: Palladium-Catalyzed Cyclization |
| Starting Material | 4-methoxy-3-(trifluoromethyl)aniline | 2-Iodo-4-methoxy-5-(trifluoromethyl)aniline |
| Key Transformations | Diazotization, Reduction, Condensation, Cyclization | Sonogashira Coupling, Cyclization |
| Number of Linear Steps | 3 | 2 |
| Estimated Overall Yield | 60-70% | 70-80% |
| Key Reagents | NaNO₂, SnCl₂·2H₂O, Pyruvic acid, Polyphosphoric acid | Alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base |
| Scalability | Generally scalable | Can be limited by catalyst cost and availability |
| Substrate Availability | Precursor requires multi-step synthesis | Precursor requires multi-step synthesis |
Visualizing the Synthetic Pathways
To provide a clear visual representation of the logical flow of each synthetic route, the following diagrams have been generated.
Experimental Protocols
The following are representative experimental protocols for the key transformations in the benchmarked synthetic routes.
Route 1: Fischer Indole Synthesis
Step 1: Synthesis of 4-methoxy-3-(trifluoromethyl)phenylhydrazine
To a stirred solution of 4-methoxy-3-(trifluoromethyl)aniline (1 equivalent) in concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise. The resulting diazonium salt solution is then added portion-wise to a pre-cooled solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid. The mixture is stirred at low temperature for several hours. The resulting precipitate is collected by filtration, washed with a cold solvent, and then basified to afford 4-methoxy-3-(trifluoromethyl)phenylhydrazine.
Step 2 & 3: Condensation and Cyclization
A mixture of 4-methoxy-3-(trifluoromethyl)phenylhydrazine (1 equivalent) and an appropriate ketone or aldehyde (e.g., pyruvic acid, 1.1 equivalents) in a suitable solvent (e.g., ethanol) is heated to form the corresponding phenylhydrazone. After removal of the solvent, the crude hydrazone is added to polyphosphoric acid and heated at an elevated temperature (e.g., 100-150 °C) for a period of time to effect cyclization. The reaction mixture is then cooled and poured into ice-water. The resulting precipitate is collected, washed, and purified by chromatography to yield the indole product. If a carboxylated indole is formed, a subsequent decarboxylation step may be necessary.
Route 2: Palladium-Catalyzed Cyclization
Step 1: Synthesis of 2-Alkynyl-4-methoxy-5-(trifluoromethyl)aniline
To a solution of 2-iodo-4-methoxy-5-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as a mixture of toluene and water, a terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents), copper(I) iodide (0.1 equivalents), and a base (e.g., triethylamine, 2 equivalents) are added. The reaction mixture is stirred under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC). The mixture is then diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the 2-alkynyl aniline derivative.
Step 2: Cyclization to this compound
The 2-alkynyl-4-methoxy-5-(trifluoromethyl)aniline (1 equivalent) is dissolved in a suitable solvent (e.g., DMF) and a palladium catalyst (e.g., palladium(II) acetate, 0.1 equivalents) and a base (e.g., potassium carbonate, 2 equivalents) are added. The mixture is heated under an inert atmosphere until the cyclization is complete. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford this compound.
Conclusion
Both the Fischer Indole Synthesis and Palladium-Catalyzed Cyclization present viable pathways for the synthesis of this compound. The Fischer Indole Synthesis, while being a classic and often cost-effective method, typically involves more linear steps. The Palladium-Catalyzed Cyclization offers a more convergent approach with potentially higher overall yields, though the cost and availability of the catalyst may be a consideration for large-scale synthesis. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. This guide provides the necessary data and procedural outlines to aid researchers in making an informed decision based on their project's specific needs.
Safety Operating Guide
Proper Disposal of 5-methoxy-6-(trifluoromethyl)-1H-indole: A Guide for Laboratory Professionals
The proper disposal of 5-methoxy-6-(trifluoromethyl)-1H-indole is critical for ensuring laboratory safety and environmental protection. Due to its chemical structure as a halogenated aromatic indole derivative, this compound must be treated as hazardous waste.[1][2][3] Adherence to stringent disposal protocols is essential to mitigate potential risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[3][4][5] All handling and waste packaging should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][6]
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be systematic, involving segregation, containment, and clear labeling.
-
Waste Segregation : Never mix halogenated waste with non-halogenated waste streams.[1][7] this compound is a trifluoromethyl-containing compound and therefore must be disposed of in a designated halogenated organic waste container.[2][8][9]
-
Solid Waste : Collect unused or expired solid this compound, along with any contaminated disposable materials such as gloves, weighing papers, and pipette tips, in a designated solid hazardous waste container clearly labeled for halogenated compounds.[3]
-
Liquid Waste : Solutions containing this compound should be collected in a designated, sealed liquid waste container for halogenated organic solvents.[3][10] This includes any solvent used to rinse contaminated glassware; these rinsates must be captured as hazardous waste.[1]
-
Sharps Waste : Any contaminated sharps, such as needles or broken glass, must be placed into a designated, puncture-resistant sharps container.[3][10]
-
-
Container Management : All waste containers must be in good condition, compatible with the chemical waste, and kept tightly sealed when not in use.[9][11][12] Containers should be stored in a designated satellite accumulation area within the laboratory, preferably in secondary containment to prevent spills.[3][9]
-
Labeling : Every waste container must be accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][11] If it is a mixed waste stream, all components must be listed.
-
Disposal and Pickup : Do not attempt to dispose of this chemical down the drain or in regular trash.[3][13] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][3] Follow all institutional procedures for waste transfer and documentation.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [7][8] |
| Container Type | Chemically compatible, sealed, and in good condition | [12] |
| Maximum Fill Level | < 90% of container capacity | [12] |
| Labeling Requirement | "Hazardous Waste" + Full Chemical Name(s) | [1] |
| Storage Location | Designated Satellite Accumulation Area with secondary containment | [3][9] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. bucknell.edu [bucknell.edu]
- 8. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. ethz.ch [ethz.ch]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-methoxy-6-(trifluoromethyl)-1H-indole
Essential Safety and Handling Guide for 5-Methoxy-6-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. The information presented is based on available safety data for the compound and structurally similar chemicals.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] All personnel must review the available safety information and handle the compound with appropriate caution.
GHS Hazard Statements:
Signal Word: Danger
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, and skin or eye contact. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[2][3] | Protects against splashes and dust that can cause serious eye irritation.[4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[2][3] | Prevents skin contact with the compound, which may be harmful.[4][7] |
| Body Protection | A standard laboratory coat should be worn at all times. For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls are recommended.[2][7][8] | Minimizes skin exposure.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or vapors.[2][3][4] | Protects against potential respiratory irritation. |
Operational Plan: Safe Handling and Storage
A systematic approach is crucial for minimizing exposure and preventing contamination during the handling and storage of this compound.
Handling Protocol:
-
Review Safety Data: Before beginning any work, thoroughly review all available safety information for the compound.
-
Don Appropriate PPE: Wear the recommended personal protective equipment as detailed in the table above.
-
Ensure Proper Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[2][3][4]
-
Avoid Dust Generation: Handle the solid material carefully to prevent the formation of dust and aerosols.[2]
-
Weighing: Use a balance in a contained space or with local exhaust ventilation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Storage Procedures:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep containers tightly closed to prevent contamination.[3][5]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3][9]
Waste Management Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused solid compound and contaminated disposables (e.g., gloves, weighing paper) in a designated and clearly labeled solid hazardous waste container.[10]
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.[10]
-
-
Containerization: Use designated, properly labeled hazardous waste containers that are in good condition and have a secure lid.[2][10]
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name.[10]
-
Storage: Store waste containers in a designated satellite accumulation area with secondary containment.[10]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[10]
Emergency Procedures
Spill Response:
-
Small Spill: Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and dispose of cleaning materials as hazardous waste.[3]
-
Large Spill: Evacuate the area and contact your institution's emergency response team.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Do NOT induce vomiting.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C10H8F3NO | CID 10822552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

